Methyl 4-borono-3-chlorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEQHBSWRMYSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623189 | |
| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-80-1 | |
| Record name | 1-Methyl 4-borono-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603122-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 4-borono-3-chlorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-borono-3-chlorobenzoate, a valuable building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details the most plausible synthetic methodology, experimental protocols, and expected quantitative data.
Introduction
This compound, also known as (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This unique combination allows for its use in the construction of complex molecular architectures, making it a significant reagent in the synthesis of pharmaceuticals and other advanced materials. The presence of the chloro substituent provides an additional site for chemical modification, further enhancing its synthetic utility.
Synthetic Pathway
The most direct and widely applicable method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of a suitable aryl halide precursor, in this case, Methyl 4-bromo-3-chlorobenzoate, using a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to yield the final boronic acid product.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Methyl 4-bromo-3-chlorobenzoate (Starting Material)
Reaction Scheme:
Caption: Esterification of 4-bromo-3-chlorobenzoic acid.
Procedure:
-
To a suspension of 4-bromo-3-chlorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-3-chlorobenzoate. This product is often of sufficient purity for the subsequent step.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (crude) | >95% |
| Appearance | White to off-white solid |
Synthesis of this compound
Reaction Scheme:
Caption: Miyaura borylation and subsequent hydrolysis.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-bromo-3-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%), and potassium acetate (KOAc, 2-3 eq).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pinacol boronate ester.
-
Dissolve the crude ester in a mixture of acetone and water. Add 1 M HCl and stir at room temperature for 2-4 hours to effect hydrolysis.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the synthesis of this compound.
| Parameter | Starting Material: Methyl 4-bromo-3-chlorobenzoate | Product: this compound |
| Molecular Formula | C₈H₆BrClO₂ | C₈H₈BClO₄ |
| Molecular Weight | 249.49 g/mol | 214.41 g/mol |
| Typical Yield | - | 70-85% (overall from borylation) |
| Purity (after purification) | >98% | >97% |
| Appearance | White to off-white solid | White to light yellow powder |
| CAS Number | 117738-74-6 | 603122-82-3[1] |
Characterization Data (Expected)
The following tables provide the expected characterization data for the final product based on its structure and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 (s, 2H) | Singlet | B(OH)₂ |
| ~7.95 (d, J ≈ 1.5 Hz) | Doublet | Ar-H |
| ~7.80 (dd, J ≈ 8.0, 1.5 Hz) | Doublet of doublets | Ar-H |
| ~7.65 (d, J ≈ 8.0 Hz) | Doublet | Ar-H |
| ~3.85 (s, 3H) | Singlet | -OCH₃ |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (ester) |
| ~138.0 | Ar-C |
| ~135.0 | Ar-C |
| ~132.0 (broad) | Ar-C-B |
| ~131.5 | Ar-C |
| ~130.0 | Ar-C |
| ~52.5 | -OCH₃ |
Mass Spectrometry (EI):
| m/z | Assignment |
| 214/216 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
| 196/198 | [M - H₂O]⁺ |
| 183/185 | [M - OCH₃]⁺ |
| 155/157 | [M - COOCH₃]⁺ |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the esterification of 4-bromo-3-chlorobenzoic acid followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis. This methodology offers good overall yields and provides a high-purity product essential for its applications in synthetic and medicinal chemistry. The detailed protocols and expected data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate, also known by its IUPAC name 2-Chloro-4-(methoxycarbonyl)phenylboronic acid, is a specialized organic compound with significant applications in synthetic chemistry. Its bifunctional nature, possessing both a boronic acid moiety and a methyl ester group on a chlorinated benzene ring, makes it a valuable building block, particularly in the realm of cross-coupling reactions for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in modern organic synthesis.
Chemical and Physical Properties
Table 1: Summary of Chemical and Physical Properties
| Property | Value |
| CAS Number | 603122-80-1 |
| Molecular Formula | C₈H₈BClO₄ |
| Molecular Weight | 214.41 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in methanol[2] |
| Predicted Boiling Point | 345.8°C at 760 mmHg (for the non-chlorinated analog)[3] |
| Predicted Density | 1.25 g/cm³ (for the non-chlorinated analog)[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds via a Miyaura borylation reaction of the corresponding aryl halide, methyl 3-chloro-4-bromobenzoate. This method involves the palladium-catalyzed coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.
General Experimental Workflow for Miyaura Borylation:
Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][4] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Spectral Data
As of the current literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not widely published. However, ¹H NMR data for the analogous, non-chlorinated compound, 4-(Methoxycarbonyl)phenylboronic acid, is available and can provide an estimation of the expected chemical shifts.[5] For a definitive characterization, it is recommended that researchers acquire spectral data on their synthesized or purchased material.
Biological Activity
There is currently no available information in the public domain regarding the biological activity or its involvement in any signaling pathways of this compound. Its primary application to date has been in the field of synthetic organic chemistry.
Conclusion
This compound is a key synthetic intermediate with considerable potential in the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While a comprehensive set of experimentally determined physical and spectral data is yet to be fully documented in the literature, the established reactivity of its functional groups provides a solid foundation for its application in synthetic and medicinal chemistry research. The experimental protocols outlined in this guide offer a starting point for the synthesis and utilization of this versatile molecule. As with any chemical reagent, appropriate safety precautions should be taken, and further characterization is recommended for any newly synthesized batches.
References
An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate
CAS Number: 913835-92-4
December 29, 2025
This technical guide provides a comprehensive overview of Methyl 4-borono-3-chlorobenzoate, a valuable building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and safety information are also provided.
Chemical Properties and Data
This compound, systematically named 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, is an organoboron compound featuring a boronic acid functional group, a chlorine atom, and a methyl ester on a benzene ring.[1][2][3] This trifunctional nature makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [1][2][3] |
| Molecular Formula | C₈H₈BClO₄ | [1][2] |
| Molecular Weight | 214.4 g/mol | [1] |
| IUPAC Name | 2-Chloro-5-(methoxycarbonyl)phenylboronic acid | [3] |
| Synonyms | Methyl 3-borono-4-chlorobenzoate | [1] |
| Purity | Typically ≥96% | [1] |
Synthesis
Experimental Protocol: General Synthesis of an Aryl Boronic Acid Ester
This protocol is adapted from a standard procedure for a related compound and should be optimized for the synthesis of this compound.
Materials:
-
Methyl 3-bromo-4-chlorobenzoate (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-bromo-4-chlorobenzoate (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl boronic acid like this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio).
-
Heat the mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Role in Drug Discovery and Signaling Pathways
Boronic acids are a significant class of compounds in medicinal chemistry, with several boron-containing drugs approved for clinical use.[4][5] Their utility often stems from their ability to act as enzyme inhibitors.[4][6] The boron atom can form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[6] This interaction can block the enzyme's catalytic activity.
While specific biological targets for this compound have not been identified in the reviewed literature, its structural motifs are relevant to drug design. The substituted phenyl ring allows for tailored interactions with the binding pockets of target proteins. Phenylboronic acids, in general, have been shown to inhibit key signaling networks involved in cancer cell migration, including the Rho family of GTP-binding proteins.[7]
Diagram 1: General mechanism of serine protease inhibition by a boronic acid.
Safety Information
Detailed toxicological properties of this compound have not been thoroughly investigated. However, general safety precautions for handling boronic acids and related compounds should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes. For specific handling and disposal information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data (Representative)
Specific spectroscopic data for this compound is not widely available. The following data for the related compound, Methyl 3-boronobenzoate, is provided as a representative example.
Table 2: Representative ¹H NMR Data for a Related Phenylboronic Acid Methyl Ester
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.32 | s | Ar-H |
| 8.12 | d | Ar-H |
| 7.98 | d | Ar-H |
| 7.45 | t | Ar-H |
| 3.92 | s | -OCH₃ |
| 3.35 (br s) | s | B(OH)₂ |
| Solvent: DMSO-d₆ |
Table 3: Representative ¹³C NMR Data for a Related Phenylboronic Acid Methyl Ester
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 136.2 | Ar-C |
| 133.4 | Ar-C |
| 131.0 | Ar-C |
| 129.8 (br) | Ar-C-B |
| 128.0 | Ar-C |
| 52.1 | -OCH₃ |
| Solvent: DMSO-d₆ |
Table 4: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Broad | O-H stretch (boronic acid) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1350 | Strong | B-O stretch |
Table 5: Representative Mass Spectrometry (MS) Data
| m/z | Assignment |
| 180 | Molecular ion (M⁺) for C₈H₉BO₄ |
| 162 | [M - H₂O]⁺ |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. parchem.com [parchem.com]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-borono-3-chlorobenzoate, a valuable building block in modern organic synthesis. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and discusses its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel pharmaceutical compounds.
Core Data Presentation
This compound, systematically named (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This substitution pattern makes it a versatile reagent in medicinal chemistry and materials science.
| Property | Data |
| Systematic Name | (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid |
| CAS Number | 603122-82-3 |
| Molecular Formula | C₈H₈BClO₄ |
| Molecular Weight | 214.41 g/mol [1] |
| Melting Point | 174-178 °C |
| Appearance | White to off-white solid |
Experimental Protocols
The synthesis of this compound is typically achieved through a Miyaura borylation reaction. This palladium-catalyzed process introduces the boronic acid group onto the aromatic ring starting from a suitable halogenated precursor.
Synthesis of this compound via Miyaura Borylation
This protocol describes the palladium-catalyzed cross-coupling of a dihalogenated benzoate ester with a diboron reagent to yield the target boronic acid. The starting material for this specific isomer would be Methyl 4-bromo-3-chlorobenzoate.
Materials:
-
Methyl 4-bromo-3-chlorobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert argon or nitrogen atmosphere, combine Methyl 4-bromo-3-chlorobenzoate (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3.0 equivalents).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Purge the resulting mixture with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents), to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification of Boronate Ester: The crude product, the pinacol boronate ester, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis to Boronic Acid: The purified pinacol boronate ester is dissolved in a mixture of acetone and water. An aqueous acid (e.g., 1 M HCl) is added, and the mixture is stirred at room temperature for 1-4 hours.
-
Final Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.
Visualizations
Synthesis Workflow: Miyaura Borylation
Caption: Synthetic pathway for this compound.
Application: Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[2] In this reaction, the boronic acid serves as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]
Caption: Suzuki-Miyaura coupling using this compound.
References
Spectroscopic and Synthetic Guide to Methyl 4-borono-3-chlorobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry for Methyl 4-borono-3-chlorobenzoate. These predictions are derived from the known spectral properties of analogous compounds, including methyl 4-boronobenzoate, methyl 3-chlorobenzoate, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 (br s) | Broad Singlet | - | B(OH)₂ |
| ~8.0 | Doublet | ~2 | Ar-H (H-2) |
| ~7.9 | Doublet of Doublets | ~8, ~2 | Ar-H (H-6) |
| ~7.5 | Doublet | ~8 | Ar-H (H-5) |
| ~3.9 | Singlet | - | -OCH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~138 | Ar-C (C-1) |
| ~135 | Ar-C (C-3) |
| ~132 | Ar-C (C-5) |
| ~130 | Ar-C (C-2) |
| ~128 | Ar-C (C-6) |
| ~130 (broad) | Ar-C-B (C-4) |
| ~52 | -OCH₃ |
| Solvent: DMSO-d₆ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Broad | O-H stretch (boronic acid) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1290 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 196/198 | Medium | [M-H₂O]⁺ |
| 183/185 | Medium | [M-OCH₃]⁺ |
| 155/157 | High | [M-COOCH₃]⁺ |
| 139 | Medium | [M-B(OH)₂-Cl]⁺ |
Experimental Protocols
The synthesis of this compound can be approached through established synthetic routes for analogous compounds. A common strategy involves the Miyaura borylation of a corresponding aryl halide.
Protocol 1: Synthesis via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide, which can be adapted for the synthesis of this compound from Methyl 3-chloro-4-bromobenzoate.
Materials:
-
Methyl 3-chloro-4-bromobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, combine Methyl 3-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pinacol ester intermediate.
-
The resulting boronate ester can then be hydrolyzed to the boronic acid using aqueous acid (e.g., 1 M HCl) in a solvent such as acetone or THF.
Protocol 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and isotopic pattern. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).
Visualizations
The following diagrams illustrate a potential synthetic pathway and a general workflow for the characterization of this compound.
Caption: A potential synthetic pathway for this compound via Miyaura borylation.
Caption: General analytical workflow for the characterization of a synthesized compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 4-borono-3-chlorobenzoate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This guide also includes detailed experimental protocols relevant to the acquisition of ¹H NMR spectra for arylboronic esters.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are derived from the analysis of substituent effects on the benzene ring, drawing comparisons with compounds such as phenylboronic acid, methyl 3-chlorobenzoate, and methyl 4-methylbenzoate.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.1 - 8.2 | d | ~2.0 (meta-coupling) | 1H |
| H-5 | 7.9 - 8.0 | dd | ~8.0 (ortho-coupling), ~2.0 (meta-coupling) | 1H |
| H-6 | 7.5 - 7.6 | d | ~8.0 (ortho-coupling) | 1H |
| OCH₃ | ~3.9 | s | - | 3H |
| B(OH)₂ | 5.0 - 6.0 (broad) | s | - | 2H |
Molecular Structure and Proton Assignments
The structure of this compound with the numbering of the aromatic protons is shown below. This numbering is used for the assignment of signals in the ¹H NMR spectrum.
An In-depth Technical Guide to the 13C NMR Analysis of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-borono-3-chlorobenzoate. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, making its structural elucidation and purity assessment by 13C NMR a critical aspect of its application. This document outlines the predicted 13C NMR spectrum, detailed experimental protocols for data acquisition, and a guide to spectral interpretation.
Predicted 13C NMR Spectrum
Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is invaluable for analytical purposes. The chemical shifts of the carbon atoms in the benzene ring can be estimated by considering the additive effects of the chloro, borono, and methyl ester substituents on the baseline chemical shift of benzene (128.5 ppm).
The substituent effects for each group (Cl, B(OH)₂, and COOCH₃) on the ipso, ortho, meta, and para carbons of a benzene ring are used to calculate the predicted chemical shifts. These effects are derived from empirical data for monosubstituted benzenes.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Substituent Effects | Predicted Chemical Shift (ppm) |
| C1 (C-COOCH₃) | Ipso-COOCH₃ | ~130-133 |
| C2 | Ortho-COOCH₃, Meta-Cl, Para-B(OH)₂ | ~129-132 |
| C3 (C-Cl) | Meta-COOCH₃, Ipso-Cl, Ortho-B(OH)₂ | ~133-136 |
| C4 (C-B(OH)₂) | Para-COOCH₃, Ortho-Cl, Ipso-B(OH)₂ | ~130-134 (broad) |
| C5 | Meta-COOCH₃, Meta-B(OH)₂, Ortho-Cl | ~128-131 |
| C6 | Ortho-COOCH₃, Para-Cl, Meta-B(OH)₂ | ~129-132 |
| C=O | Carbonyl | ~165-168 |
| O-CH₃ | Methyl | ~52-55 |
Note: The signal for the carbon attached to the boron atom (C4) is expected to be broad due to quadrupolar relaxation of the boron nucleus.
The logical workflow for predicting these chemical shifts is outlined in the following diagram:
Caption: Logical workflow for predicting 13C NMR chemical shifts.
Experimental Protocols
A standardized protocol is crucial for obtaining a high-quality 13C NMR spectrum. The following sections detail the necessary steps from sample preparation to data acquisition.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution spectrum. For small molecules like this compound, a concentration of 50-100 mg in 0.6-0.7 mL of a deuterated solvent is recommended for a 13C NMR experiment.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.
-
Sample Weighing and Dissolution: Accurately weigh 50-100 mg of the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.[1]
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.
NMR Data Acquisition
The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Table 2: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 (or equivalent) | Standard 1D 13C experiment with proton decoupling |
| Spectral Width | 0 - 200 ppm | To cover the expected range of carbon chemical shifts |
| Acquisition Time | 1 - 2 s | For good digital resolution |
| Relaxation Delay (D1) | 2 - 5 s | To allow for full relaxation of the carbon nuclei |
| Number of Scans | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio |
| Temperature | 298 K (25 °C) | Standard operating temperature |
The general workflow for the experimental protocol is as follows:
Caption: Experimental workflow for 13C NMR analysis.
Data Processing and Analysis
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the solvent peak.
-
Peak Picking: The chemical shift of each peak is determined.
Interpretation of the 13C NMR Spectrum
The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
-
Aromatic Region (120-150 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon attached to the electron-withdrawing chlorine atom (C3) is expected to be shifted downfield. The carbon attached to the boronic acid group (C4) will likely be a broad signal.
-
Carbonyl Region (165-175 ppm): A single peak corresponding to the carbonyl carbon of the methyl ester group will appear in this downfield region.
-
Aliphatic Region (50-60 ppm): A single peak corresponding to the methyl carbon of the ester group will be observed in this upfield region.
By comparing the experimental spectrum with the predicted chemical shifts and considering the expected peak multiplicities (in a proton-coupled 13C spectrum) and broadening effects, a complete assignment of the 13C NMR spectrum of this compound can be achieved. This detailed analysis is essential for confirming the structure and assessing the purity of this important synthetic intermediate.
References
Stability and Storage of Methyl 4-borono-3-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 4-borono-3-chlorobenzoate. Due to the limited availability of stability data specific to this compound, this guide synthesizes general knowledge and best practices for the handling and storage of boronic acids. The information presented herein is intended to serve as a valuable resource for ensuring the integrity and optimal performance of this compound in research and development applications.
Overview of Boronic Acid Stability
Boronic acids are a class of compounds that are generally stable to air and moisture, often existing as manageable solids.[1] However, their stability can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the quality and reactivity of boronic acid reagents like this compound.
A common issue with unprotected boronic acids is the potential for trimeric boroxine formation, which can complicate quantitative analysis.[1] Furthermore, instability under acidic or basic conditions can lead to protodeboronation, while oxidative conditions can also cause degradation.[1][2]
Quantitative Data Summary
Table 1: General Stability of Boronic Acids
| Parameter | Condition | Observation |
| Temperature | Refrigerated (Below 4°C/39°F) | Recommended for long-term storage to minimize degradation.[2] |
| Moisture | Exposure to moist air or water | Should be avoided to prevent hydrolysis and decomposition.[2] |
| pH | Neutral | Boronic acids are generally most stable at a neutral pH.[2] |
| Acidic or basic conditions | Can catalyze protodeboronation.[2] | |
| Atmosphere | Inert (e.g., Nitrogen) | Recommended to prevent oxidation.[2] |
| In Solution | -80°C | May be stable for up to 6 months (stored under nitrogen).[2] |
| -20°C | May be stable for up to 1 month (stored under nitrogen).[2] |
Table 2: Recommended Storage and Handling of Boronic Acids
| Aspect | Recommendation | Rationale |
| Container | Tightly closed container. | Prevents exposure to moisture and air.[2][3] |
| Storage Location | Dry and well-ventilated place. | Minimizes moisture exposure and allows for safe handling.[2][3] |
| Temperature | Refrigerated. | Slows down potential degradation processes.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | Protects against oxidation.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids. | To avoid chemical reactions that lead to degradation.[2] |
| Handling | Avoid formation of dust. | To minimize inhalation and contact.[3] |
| Use in a well-ventilated area or fume hood. | Ensures operator safety from dust and vapors.[3] |
Experimental Protocols
To assess the stability of this compound, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a suitable method. The following is a generalized protocol that can be adapted for this purpose.
Protocol: HPLC-Based Stability Assessment of a Boronic Acid
1. Objective: To evaluate the stability of the boronic acid under various stress conditions (e.g., heat, acid, base, oxidation).
2. Materials:
- This compound
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid (or other suitable acidic modifier)
- Ammonium hydroxide (or other suitable basic modifier)
- Hydrogen peroxide (oxidizing agent)
- HPLC system with a UV or Refractive Index (RI) detector (Note: UV detection may be challenging if the molecule lacks a strong chromophore, making an RI detector a good alternative).[2]
- Analytical balance
- Volumetric flasks and pipettes
3. Procedure:
- Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Stress Conditions:
- Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of a known concentration of acid (e.g., 0.1 N HCl).
- Basic Hydrolysis: Add a specific volume of the stock solution to a solution of a known concentration of base (e.g., 0.1 N NaOH).
- Oxidative Degradation: Add a specific volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) to achieve good separation of the parent compound and any potential degradation products.
- Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.[2]
- Data Analysis: Calculate the percentage of remaining this compound at each time point for each stress condition.[2]
Visualized Workflows and Pathways
The following diagrams illustrate key logical relationships and potential pathways relevant to the stability of this compound.
Caption: Workflow for Stability Assessment and Handling.
Caption: Potential Degradation Pathways for Boronic Acids.
Conclusion
Maintaining the stability of this compound is paramount for obtaining reliable and reproducible results in research and drug development. By adhering to the general principles of boronic acid storage and handling outlined in this guide, researchers can minimize degradation and ensure the long-term integrity of this valuable reagent. When specific stability data is unavailable, a proactive approach involving careful storage, appropriate handling, and, if necessary, experimental stability assessment is strongly recommended.
References
An In-depth Technical Guide to the Safe Handling of Methyl 4-borono-3-chlorobenzoate and Structurally Related Compounds
This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed safety information, handling protocols, and emergency procedures for Methyl 4-borono-3-chlorobenzoate and its analogs.
Physicochemical Data
The following tables summarize the key physical and chemical properties of structurally related compounds to provide an estimate of the expected characteristics of this compound.
Table 1: Physical and Chemical Properties of Related Benzoate Derivatives
| Property | Methyl 4-chlorobenzoate | Methyl 3-chlorobenzoate | 3-Chlorobenzoic acid |
| Molecular Formula | C₈H₇ClO₂[1] | C₈H₇ClO₂[2] | C₇H₅ClO₂ |
| Molecular Weight | 170.59 g/mol [1][3] | 170.59 g/mol [2] | 156.57 g/mol |
| Appearance | White solid[4] | Solid[2] | - |
| Melting Point | 41 - 45 °C[5] | 21 °C[2] | - |
| Boiling Point | Not available | 99-101 °C at 12 mmHg[2] | - |
| Flash Point | 106 °C (222.8 °F)[5] | 104 °C (219.2 °F) - closed cup[2] | - |
| Density | Not available | 1.227 g/mL at 25 °C[2] | - |
| Water Solubility | No information available[6] | - | - |
| Refractive Index | - | n20/D 1.531[2] | - |
Hazard Identification and GHS Classification
Based on data for analogous compounds, this compound may pose the following hazards. The GHS classification for Methyl 4-chlorobenzoate indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[1][4]
Table 2: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Category | Compound |
| Skin Corrosion/Irritation | Category 2 | Methyl 4-chlorobenzoate[1], 3-Chlorobenzoic acid |
| Serious Eye Damage/Eye Irritation | Category 2/2A | Methyl 4-chlorobenzoate[1], 3-Chlorobenzoic acid |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Methyl 4-chlorobenzoate[1] |
| Acute toxicity (Oral) | Category 4 | A related Aldrich product |
| Short-term (acute) aquatic hazard | Category 3 | A related Aldrich product |
Hazard Pictograms (Anticipated):
Caption: Anticipated GHS Pictogram for Irritation.
Experimental Protocols: Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are general recommendations based on related compounds.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]
-
Hand Protection: Wear appropriate protective gloves. Inspect gloves prior to use and use a proper glove removal technique.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[5][6] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
3.2. Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.[4][6]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[5]
-
Use only in a well-ventilated area.[4]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.
3.3. Storage Conditions
Caption: Recommended workflow for safe storage and handling.
Emergency and First-Aid Procedures
The following first-aid measures are recommended in case of exposure. Seek medical attention if symptoms persist.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4][6]
-
Ingestion: Clean mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]
Caption: Emergency first-aid procedures for different exposure routes.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] Information from similar compounds suggests the following:
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6]
-
STOT-Single Exposure: May cause respiratory system irritation.[6]
-
Germ Cell Mutagenicity: No data available for related compounds.[6]
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA for related compounds.[6]
-
Reproductive Toxicity: No data available for related compounds.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water, regular dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Combustible. Dust/air mixtures may ignite or explode.[7] Development of hazardous combustion gases or vapors is possible in the event of a fire.
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid contact with the substance. Evacuate the danger area and consult an expert.
-
Environmental Precautions: Do not let the product enter drains, surface water, or the ground water system.[5]
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5]
This guide provides a starting point for the safe handling of this compound by leveraging data from structurally similar chemicals. Always consult the most current and specific safety data available and perform a thorough risk assessment before commencing any new experimental work.
References
- 1. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chlorobenzoate 98 2905-65-9 [sigmaaldrich.com]
- 3. メチル 4-クロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Commercial availability of Methyl 4-borono-3-chlorobenzoate
An In-depth Technical Guide to the Commercial Availability and Application of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and applications of this compound, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction
This compound is a bifunctional organic compound featuring a boronic acid group and a methyl ester. This substitution pattern makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro- and methoxycarbonyl- groups allows for further functionalization, providing a versatile scaffold for medicinal chemistry.
Commercial Availability
This compound is commercially available from various chemical suppliers. It is often supplied with varying amounts of its anhydride. Researchers should consult the suppliers' specifications for detailed information on purity and formulation.
Table 1: Commercial Supplier Information for this compound
| Supplier | Purity | Available Quantities | CAS Number |
| Reagents | min 96% | 1 g | 913835-92-4 |
| Cenmed Enterprises | contains varying amounts of Anhydride | Contact for details | Not specified |
| Generic Supplier 1 | min 97% (contains Anhydride) | 10 g | Not specified |
Note: The CAS number for the related compound Methyl 3-borono-4-chlorobenzoate is 913835-92-4[1]. The exact CAS number for this compound may vary, and researchers should confirm with their supplier.
Physicochemical Properties
A summary of the key physicochemical properties of related and precursor compounds is provided below.
Table 2: Physicochemical Data of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 3-borono-4-chlorobenzoate | C8H8BClO4 | 214.4 | Not specified | Not specified |
| Methyl 4-bromo-3-chlorobenzoate | C8H6BrClO2 | 249.49 | White to light yellow to light orange powder to crystal | 57.0 - 61.0 |
| Methyl 4-chlorobenzoate | C8H7ClO2 | 170.59 | Solid | 42-44 |
Synthesis of this compound
A common synthetic route to aryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. The likely precursor for the synthesis of this compound is Methyl 4-bromo-3-chlorobenzoate.
Experimental Protocol: Synthesis of this compound via Miyaura Borylation
This protocol is adapted from general Miyaura borylation procedures.[2]
Materials:
-
Methyl 4-bromo-3-chlorobenzoate (1 equivalent)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Potassium acetate (KOAc) (2-3 equivalents)
-
Anhydrous aprotic solvent (e.g., dioxane, DMSO)
-
Flame-dried Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3-chlorobenzoate, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add the anhydrous aprotic solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, the reaction mixture is typically quenched with an aqueous acid solution, and the product is extracted with an organic solvent.
-
The crude product can be purified by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 3-chloro-4-(methoxycarbonyl)phenyl moiety into various aromatic systems.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.[4][5]
Materials:
-
Aryl halide (e.g., aryl bromide, iodide, or triflate) (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the base.
-
Add the degassed solvent to the vessel.
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to ensure an oxygen-free environment.
-
Add the palladium catalyst (and ligand, if necessary) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Logical Workflow for Procurement and Use
Caption: A logical workflow for the procurement and utilization of this compound in a research setting.
Synthesis Pathway of this compound
Caption: The synthesis of this compound from Methyl 4-bromo-3-chlorobenzoate via a Miyaura borylation reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Methyl 4-borono-3-chlorobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both an electron-withdrawing chloro group and a methyl ester functionality presents unique considerations for reaction optimization.
Core Concepts and Considerations
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide or triflate.[1][2] The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3][4]
This compound is considered a somewhat challenging substrate due to the electron-withdrawing nature of the chloro and methoxycarbonyl groups, which can decrease the nucleophilicity of the boronic acid. Additionally, the ortho-chloro substituent introduces steric hindrance.[5] Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields. Robust N-heterocyclic carbene (NHC) palladium complexes and catalysts with bulky, electron-rich phosphine ligands have shown high efficacy for sterically hindered and electron-deficient substrates.[6][7][8]
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Screening Conditions for Aryl Bromides
This protocol is suitable for initial screening of the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water). The final concentration of the aryl bromide should be around 0.1 M.
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Activated Aryl Chlorides
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
This compound
-
Aryl chloride
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
t-Bu₃P-HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and potassium carbonate (2.5 equiv.) to a dry reaction tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and t-Bu₃P-HBF₄ (4 mol%) in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the reaction tube.
-
Seal the tube and heat the mixture at 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by silica gel chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving substrates similar to this compound. These serve as a reference for expected outcomes and for optimizing new reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | 70-85 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | t-Amyl alcohol | 110 | 24 | 75-90 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 95 | 8 | 80-92 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | Buchwald-type (e.g., SPhos) | Bulky phosphine (e.g., P(t-Bu)₃) | PPh₃ |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Na₂CO₃ | NaOEt |
| Solvent System | Dioxane/Water or Toluene/Water | Toluene or DMF | Benzene or THF |
| Typical Substrates | Aryl bromides, hindered substrates | Aryl chlorides, electron-poor substrates | Aryl iodides, activated bromides |
Table 2: Comparison of Common Suzuki-Miyaura Reaction Conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Methyl 4-borono-3-chlorobenzoate is a valuable bifunctional building block. The boronic acid moiety serves as the nucleophilic partner in the cross-coupling, while the chloro and methyl ester substituents offer opportunities for further functionalization, making it a versatile reagent in the synthesis of complex molecules. These application notes provide detailed protocols and data for the use of this compound in palladium-catalyzed coupling reactions.
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl halides with boronic acids, which can serve as a starting point for the optimization of reactions involving this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 75 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | 97 |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling for Aryl Bromides
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Note: Ligand Selection for Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] A significant challenge in this field is the activation of less reactive aryl chlorides, which are often more cost-effective and readily available than their bromide or iodide counterparts.[3] The substrate, Methyl 4-borono-3-chlorobenzoate, presents a dual challenge: it is an electron-deficient aryl chloride with steric hindrance adjacent to the reactive C-Cl bond.
Effective coupling of such substrates requires a carefully selected palladium catalyst system. The choice of ligand is paramount, as it governs the catalyst's stability and reactivity.[1][4] Ideal ligands for this transformation are typically bulky and electron-rich, which facilitate the crucial oxidative addition step—often the rate-limiting step for aryl chlorides—and promote the subsequent reductive elimination to afford the desired product.[3][5][6] This note provides a guide to selecting appropriate ligands and detailed protocols for the Suzuki-Miyaura coupling of this compound.
Ligand Selection Strategy
For the Suzuki-Miyaura coupling of challenging aryl chlorides, phosphine-based ligands have proven to be highly effective. The most successful ligands share two key characteristics:
-
Steric Bulk: Large, bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl chloride.[5][6]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which enhances its nucleophilicity and facilitates the cleavage of the strong C-Cl bond.[3]
Prominent classes of ligands that meet these criteria include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and diadamantylalkylphosphanes (e.g., cataCXium A).[1][4][7]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its versatility and high efficacy in coupling a wide array of aryl chlorides, including sterically hindered and electron-deficient substrates.[1][4][6][8][9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand that often allows reactions to proceed under mild conditions, sometimes even at room temperature.[1][5][8] It shows excellent performance with various functionalized aryl chlorides.[8][10]
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A very bulky and electron-rich ligand that has demonstrated high activity and turnover numbers in Suzuki couplings of aryl chlorides at very low catalyst loadings.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A systematic approach is crucial for optimizing reaction conditions, especially when dealing with challenging substrates. The following workflow outlines a typical ligand screening process.
Caption: A typical experimental workflow for screening ligands in a Suzuki reaction.
Comparative Ligand Performance Data
The selection of a suitable ligand is critical for achieving high yields with this compound. The following table summarizes typical performance data for recommended ligands in the Suzuki-Miyaura coupling of related electron-deficient and sterically hindered aryl chlorides.
| Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| XPhos | Pd₂(dba)₃ (1-2) | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | >90 | Substituted Aryl Chlorides |
| SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 80-100 | 2-18 | >95 | Functionalized Aryl Chlorides[5] |
| cataCXium A | Pd(OAc)₂ (0.05-1) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 1-4 | >95 | Various Aryl Chlorides[7] |
| RuPhos | Pd-G3-RuPhos (2) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 18 | ~90 | Ortho-substituted Aryl Chlorides |
Note: Conditions are generalized from literature on similar substrates. Optimization for this compound is recommended.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[13]
Protocol 1: General Procedure using XPhos Ligand
This protocol is adapted for challenging aryl chlorides and is a robust starting point.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered and dried
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure using SPhos Precatalyst
Using a pre-formed palladacycle precatalyst can offer improved consistency and activity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2.0 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) and Water (e.g., 5:1 v/v)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, SPhos Pd G3 Precatalyst, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed solvent mixture (2-MeTHF and water).
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction for completion.
-
After cooling, add ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue via flash chromatography.
Conclusion
The successful Suzuki-Miyaura coupling of the challenging substrate this compound is highly dependent on the selection of a suitable ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and cataCXium A are essential for activating the inert C-Cl bond.[4][8] The provided protocols offer robust starting points for reaction optimization. Researchers should consider screening a variety of ligands, bases, and solvents to achieve optimal yields for their specific coupling partners. The use of well-defined palladium precatalysts can also enhance reproducibility and efficiency.
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Cross-Coupling of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A pivotal component of this reaction is the choice of base, which plays a critical role in the catalytic cycle and can significantly influence reaction yield, rate, and selectivity.[1] Methyl 4-borono-3-chlorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of both a chloro substituent and a base-sensitive methyl ester group on the boronic acid presents a unique challenge in selecting the optimal reaction conditions.
This document provides a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling of this compound, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[1] The base activates the boronic acid, increasing its nucleophilicity and facilitating this transfer.[1]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_halide [label="R-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R_Rprime [label="R-Pd(II)Ln-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-R'", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArylHalide [label="R-X", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_halide; PdII_halide -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation [label="Activates"]; Transmetalation -> PdII_R_Rprime; PdII_R_Rprime -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates"]; } caption [label="Suzuki-Miyaura Catalytic Cycle", fontname="Arial", fontsize=12];
Base Selection Considerations for this compound
The choice of base for the cross-coupling of this compound requires careful consideration of the following factors:
-
Ester Functionality: The methyl ester is susceptible to hydrolysis under strongly basic conditions. Therefore, milder bases are generally preferred to avoid the formation of the corresponding carboxylic acid as a byproduct.
-
Chloro Substituent: The presence of an electron-withdrawing chloro group can affect the acidity of the boronic acid and the overall electronic properties of the molecule.
-
Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness. Inorganic bases are often insoluble in organic solvents, necessitating the use of biphasic solvent systems or phase-transfer catalysts.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the optimal base.
Comparative Analysis of Common Bases
The following table summarizes common bases used in Suzuki-Miyaura cross-coupling reactions and their suitability for use with this compound.
| Base | Formula | Basicity | General Recommendations for this compound |
| Sodium Carbonate | Na₂CO₃ | Moderate | A common and cost-effective choice. Suitable for many standard couplings. May require aqueous solvent mixtures for solubility. |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to sodium carbonate, often used interchangeably. A reliable choice for initial screening. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Often more effective than other carbonates, particularly for challenging couplings, due to its higher solubility in organic solvents. |
| Potassium Phosphate | K₃PO₄ | Moderate | An excellent choice for base-sensitive substrates as it is generally milder than carbonates and hydroxides. |
| Sodium Hydroxide | NaOH | Strong | Generally not recommended due to the high risk of ester hydrolysis. |
| Potassium Hydroxide | KOH | Strong | Similar to NaOH, poses a significant risk of ester saponification. |
| Potassium Fluoride | KF | Weak | Can be effective, particularly in anhydrous conditions, and is known to activate boronic acids. |
| Triethylamine | Et₃N | Weak | Organic amine bases are typically less effective for this type of coupling compared to inorganic bases. |
Experimental Protocols
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for screening various bases to identify the optimal conditions for the coupling of this compound with a model aryl bromide, such as 4-bromoanisole.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl halide, the selected base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Reactants\n(Boronic Ester, Aryl Halide,\nBase, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup\nin Schlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize Product\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } caption [label="Experimental Workflow for Base Screening", fontname="Arial", fontsize=12];
Logical Flow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki-Miyaura cross-coupling of this compound.
// Nodes Start [label="Start: Base Selection for\nthis compound Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckEster [label="Is the ester group sensitive to hydrolysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MildBase [label="Select a mild to moderate base\n(e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; StrongBase [label="Consider strong bases with caution\n(e.g., NaOH, KOH) - High risk of hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ScreenBases [label="Screen a panel of selected bases", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze results (Yield, Purity, Side Products)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimal [label="Optimal base identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Further optimize other parameters\n(Solvent, Temperature, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckEster; CheckEster -> MildBase [label="Yes"]; CheckEster -> StrongBase [label="No\n(Generally not recommended)"]; MildBase -> ScreenBases; StrongBase -> ScreenBases; ScreenBases -> Analyze; Analyze -> Optimal [label="Good Results"]; Analyze -> MildBase [label="Poor Results\n(Try different mild base)"]; Optimal -> Optimize; } caption [label="Base Selection Flowchart", fontname="Arial", fontsize=12];
Conclusion
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. Due to the presence of a base-sensitive methyl ester, mild to moderately basic inorganic salts such as potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are recommended as starting points for optimization. A systematic screening of bases, in conjunction with the optimization of other reaction parameters, will enable researchers to achieve high yields and purity for their desired biaryl products. The protocols and guidelines presented in this document provide a robust framework for achieving this goal.
References
Application Notes and Protocols: Solvent Effects in Reactions of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a bifunctional reagent with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of both a boronic acid moiety and a methyl ester on the aromatic ring allows for its use in a variety of cross-coupling reactions, with the Suzuki-Miyaura reaction being a primary application.[1] The choice of solvent in these reactions is a critical parameter that can profoundly influence reaction efficiency, yield, and selectivity.[2] These application notes provide an overview of the anticipated solvent effects in reactions involving this compound and offer detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions.
While specific experimental data on solvent screening for this compound is not extensively published, general principles derived from similar arylboronic acids and aryl halides can be applied to guide reaction optimization.[2]
Data Presentation: Summary of Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions
The selection of a suitable solvent or solvent system is crucial for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. The solvent's role extends to dissolving reactants, stabilizing the catalyst, and influencing the rate of key steps in the catalytic cycle.[3] The following table summarizes common solvents and their general effects on the outcome of Suzuki-Miyaura reactions, which can be extrapolated for reactions with this compound.
| Solvent System | General Effects | Typical Yields | Notes |
| Toluene/Water | A standard and effective biphasic system. Toluene dissolves the organic reagents and catalyst, while water dissolves the inorganic base.[2] | Good to high | Vigorous stirring is essential to ensure efficient mass transfer between the two phases.[3] |
| 1,4-Dioxane/Water | A versatile and commonly used solvent mixture that can promote high yields.[4] | Good to high | Dioxane is a good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF)/Water | A versatile solvent system suitable for a range of cross-coupling reactions.[2] | Good yields | THF is a nonpolar solvent that has been shown to favor reactions at a chloride over a triflate.[2] |
| Acetonitrile (ACN)/Water | A polar aprotic solvent that can be used in both anhydrous and aqueous conditions.[2] | Moderate to good | In some cases, ACN has been shown to influence selectivity in multifunctional molecules.[2] |
| N,N-Dimethylformamide (DMF)/Water | A polar aprotic solvent often used for challenging couplings due to its high boiling point and ability to dissolve a wide range of substrates.[2] | Moderate to good | Can sometimes act as a hydrogen source for side reactions like hydrodehalogenation.[2] |
| Alcohols (Methanol, Ethanol)/Water | The protic nature of alcohols can facilitate the reaction and lead to high yields.[2][5] | Good to high | Methanol, in particular, has been shown to be an effective solvent in some Suzuki-Miyaura couplings.[5] |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid ester like this compound. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (or its pinacol ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
The Role of Methyl 4-borono-3-chlorobenzoate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate, also known as 3-chloro-4-(methoxycarbonyl)phenylboronic acid, is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex biaryl scaffolds for drug discovery. Its unique structure, featuring a boronic acid moiety and a methyl ester on a chlorinated benzene ring, makes it a valuable reagent for creating novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential BRAF kinase inhibitor, a key target in melanoma and other cancers.
Application Note: Synthesis of a Biaryl BRAF V600E Inhibitor Analog via Suzuki-Miyaura Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, enabling the construction of complex molecular architectures. In this application, we describe the synthesis of a biaryl compound designed as an analog of known BRAF V600E inhibitors. The BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway, is frequently mutated in various cancers, with the V600E mutation leading to constitutive kinase activity and uncontrolled cell proliferation.[1][2][3]
The synthesized biaryl scaffold serves as a core structure that can be further functionalized to optimize biological activity. The chloro and methyl ester substituents on the this compound starting material provide handles for subsequent chemical modifications to explore structure-activity relationships (SAR).
Experimental Workflow
The overall workflow for the synthesis and evaluation of a potential BRAF inhibitor using this compound is depicted below.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and potential biological activity of a biaryl compound synthesized using this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Coupling Partner | 5-bromo-N-propyl-pyrrolo[2,3-b]pyridine-3-carboxamide | (Hypothetical) |
| Catalyst | Pd(PPh₃)₄ | [4] |
| Base | K₃PO₄ | [4] |
| Solvent | 1,4-Dioxane/Water | [5] |
| Reaction Temperature | 100 °C | [5] |
| Reaction Time | 12 hours | [5] |
| Typical Yield | 67-89% | [5] |
| Assay | Target | Inhibitor | IC50 (nM) | Reference |
| In vitro Kinase Assay | BRAF V600E | PLX4720 | 13 | [2][3] |
| In vitro Kinase Assay | wild-type BRAF | PLX4720 | 160 | [2] |
| Cell Proliferation Assay | Melanoma Cell Line (BRAF V600E) | PLX4720 | 14-46 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic aryl bromide to synthesize a potential BRAF inhibitor scaffold.
Materials:
-
This compound (1.2 equivalents)
-
5-bromo-N-propyl-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Signaling Pathway
The synthesized biaryl compound is designed to inhibit the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[6][7] Mutations in BRAF, such as the V600E mutation, lead to its constitutive activation, resulting in hyperactivation of the downstream signaling cascade and promoting cancer development.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid [oakwoodchemical.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 4-borono-3-chlorobenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a bifunctional aromatic compound containing a boronic acid group and a methyl ester. This unique combination of reactive sites makes it a valuable building block in synthetic chemistry, particularly for the construction of complex organic molecules and polymers through cross-coupling reactions. The presence of a chloro-substituent on the benzene ring can further modulate the electronic properties and reactivity of the molecule, offering opportunities to fine-tune the characteristics of resulting materials.
These application notes provide an overview of the potential use of this compound in materials science, with a focus on the synthesis of conjugated polymers for applications in organic electronics. While specific literature on this exact monomer is limited, the following protocols and data are based on established principles of Suzuki-Miyaura cross-coupling polymerization, a cornerstone technique in the synthesis of functional organic materials.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1614213-91-8 |
| Molecular Formula | C₈H₈BClO₄ |
| Molecular Weight | 214.41 g/mol |
| Appearance | White to off-white powder |
| Melting Point | >300 °C |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and THF |
Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The primary application of this compound in materials science is as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The chloro- and methyl ester substituents on the phenyl ring can influence the polymer's solubility, thermal stability, and electronic energy levels.
Experimental Protocol: Synthesis of a Poly(fluorene-co-chlorobenzoyl) Derivative
This protocol describes a general procedure for the synthesis of a copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene as comonomers.
Materials:
-
This compound (1.0 eq)
-
2,7-dibromo-9,9-dioctylfluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Deionized water (degassed)
-
Methanol
-
Acetone
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask, add this compound (e.g., 214 mg, 1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol), and potassium carbonate (e.g., 552 mg, 4.0 mmol).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (e.g., 23 mg, 0.02 mmol).
-
Solvent Addition: Add a 4:1 mixture of anhydrous toluene and DMF (40 mL total) to the flask, followed by degassed deionized water (4 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 48 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a rapidly stirring solution of methanol (400 mL).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with deionized water, methanol, and acetone to remove any remaining catalyst and unreacted monomers.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Hypothetical Polymer Characterization Data
The following table summarizes expected quantitative data for the resulting poly(fluorene-co-chlorobenzoyl) derivative. These values are representative of typical conjugated polymers synthesized via this method.
| Parameter | Value | Method of Analysis |
| Number-Average Molecular Weight (Mₙ) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mₙ) | 55,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.2 | GPC (Mₙ/Mₙ) |
| Decomposition Temperature (Tₔ) | 410 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (T₉) | 135 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λₘₐₓ, thin film) | 385 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λₑₘ, thin film) | 440 nm | Photoluminescence Spectroscopy |
Visualizations
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Polymerization.
Application in Organic Electronics: OLED Signaling Pathway
Caption: OLED Charge Transport and Emission Pathway.
Disclaimer
The experimental protocol and characterization data presented in these application notes are illustrative and based on general procedures for the synthesis of conjugated polymers using similar monomers. Researchers should optimize the reaction conditions and purification procedures for their specific experimental setup and desired material properties. Due to the limited availability of published data specifically for this compound in materials science applications, this document serves as a foundational guide rather than a definitive protocol.
Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a valuable bifunctional reagent for the synthesis of complex organic molecules. The presence of a boronic acid group and a chloro-substituent on the same aromatic ring, along with a methyl ester, allows for selective participation in various palladium-catalyzed cross-coupling reactions. This enables the targeted construction of carbon-carbon and carbon-heteroatom bonds, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The chloro substituent offers a potential reaction site for subsequent cross-coupling or other nucleophilic substitution reactions, while the boronic acid moiety is ideal for Suzuki-Miyaura coupling. The methyl ester can be further modified, for example, through hydrolysis to the corresponding carboxylic acid or by amidation.
These application notes provide an overview of the potential cross-coupling reactions involving this compound and offer generalized protocols as a starting point for experimental design.
Key Cross-Coupling Reactions and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organohalide.[1][2] In the context of this compound, the boronic acid moiety will selectively react with an aryl or vinyl halide/triflate, leaving the chloro-substituent intact for potential further functionalization. This reaction is instrumental in the synthesis of substituted biphenyl derivatives, which are common scaffolds in medicinal chemistry.
General Reaction Scheme:
Where R = Aryl, Vinyl and X = Br, I, OTf
Potential Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[3] While the primary reactive site on this compound in Suzuki reactions is the boronic acid, the chloro-substituent could potentially participate in a Heck reaction. This would typically require a different set of reaction conditions optimized for the activation of the C-Cl bond.
Hypothetical Reaction Scheme:
This represents a potential, less common reaction pathway.
Potential Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[4][5] Similar to the Heck reaction, the chloro-substituent of this compound could potentially undergo Sonogashira coupling with a terminal alkyne. This would provide a route to substituted phenylacetylenes, which are valuable intermediates in organic synthesis.
Hypothetical Reaction Scheme:
This represents a potential, less common reaction pathway.
Quantitative Data Summary
A comprehensive search of the scientific literature did not yield specific quantitative data for cross-coupling reactions of this compound. Therefore, the following table provides representative data for Suzuki-Miyaura couplings of structurally similar arylboronic acids to serve as a guideline for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | ~92 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | ~88 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 | 24 | ~75 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 85-95 |
Note: This data is illustrative for similar reactions and will require optimization for this compound.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions. These should be considered starting points and will likely require optimization for the specific substrates and desired outcomes when using this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Stir the mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Heck Coupling of the Chloro-substituent
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a sealed reaction vessel under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hypothetical Sonogashira Coupling of the Chloro-substituent
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
General Cross-Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: Reaction Kinetics of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a substituted arylboronic acid ester that serves as a valuable building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent structural motifs in pharmaceuticals and functional materials. The presence of both a chloro and a methoxycarbonyl substituent on the phenyl ring significantly influences the electronic properties and, consequently, the reaction kinetics of this reagent. These application notes provide an overview of the expected kinetic behavior of this compound, comparative kinetic data from related compounds, and detailed protocols for its use in Suzuki-Miyaura coupling reactions.
Reaction Kinetics Overview
The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the catalyst, base, solvent, and the electronic and steric properties of the coupling partners. For arylboronic acids, the transmetalation step is often rate-determining. The electron-withdrawing nature of the chloro and methoxycarbonyl groups in this compound decreases the nucleophilicity of the boronic acid. This, in turn, is expected to slow down the rate of transmetalation compared to unsubstituted or electron-rich arylboronic acids.
Data Presentation: Comparative Kinetic Data
To provide a quantitative perspective on the expected reactivity of this compound, the following table summarizes kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. This data, compiled from studies on related systems, serves as a useful benchmark for reaction optimization.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Reactions of Substituted Phenylboronic Acids
| Arylboronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Observed Rate Constant (k, s⁻¹) | Reference |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | Baseline for comparison | [2] |
| 4-Tolylboronic Acid (electron-donating) | Aryl Halide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | Generally faster than phenylboronic acid | [3] |
| 4-Methoxyphenylboronic Acid (electron-donating) | Aryl Halide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | Generally faster than phenylboronic acid | [3] |
| 4-Fluorophenylboronic Acid (electron-withdrawing) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | Not Specified | 110 | Slower than Phenylboronic Acid | [4] |
| 4-Carboxyphenylboronic Acid (electron-withdrawing) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Not Specified | Not Specified | 110 | Slower than Phenylboronic Acid | [4] |
| This compound (electron-withdrawing) | Aryl Halide | Pd Catalyst | Various | Various | Various | Expected to be slower than phenylboronic acid | Inferred |
Note: The reactivity of this compound is inferred based on the established electronic effects of its substituents.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using an arylboronic acid with similar electronic properties to this compound. These protocols can be adapted for this compound and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general procedure suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water, degassed
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for One-Pot Synthesis Using Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. The presence of a boronic acid group and a methyl ester on a chlorinated benzene ring offers a versatile scaffold for the construction of complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The chloro substituent and the methyl ester provide additional handles for synthetic modifications, allowing for the generation of diverse compound libraries for drug discovery and development.
These application notes provide a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound to synthesize a biaryl compound, a common structural motif in pharmacologically active molecules.
Key Applications in Drug Development
The biaryl structures synthesized from this compound are prevalent in a wide range of therapeutic agents. The ability to rapidly generate analogs by varying the coupling partner in a one-pot synthesis is highly advantageous in lead optimization. The chloro substituent can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can also serve as a site for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in drug candidates, or converted to amides to explore further structure-activity relationships (SAR).
One-Pot Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the one-pot synthesis of Methyl 3-chloro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate from this compound and 4-bromoanisole.
Experimental Workflow
Caption: One-pot Suzuki-Miyaura coupling workflow.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 214.43 | 1.0 | 1.0 | 214.4 mg |
| 4-Bromoanisole | 187.04 | 1.1 | 1.1 | 205.7 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.03 | 0.03 | 22.0 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276.4 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 5 mL |
| Water (degassed) | - | - | - | 1 mL |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (214.4 mg, 1.0 mmol), 4-bromoanisole (205.7 mg, 1.1 mmol), Pd(dppf)Cl₂ (22.0 mg, 0.03 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL).
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 3-chloro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate.
-
Expected Yield: 75-85%.
-
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Suzuki-Miyaura catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (4-bromoanisole) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (this compound) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]
References
Application Notes and Protocols for the Scale-up Synthesis of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-borono-3-chlorobenzoate is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides detailed protocols for the scale-up synthesis of this compound and its application in the synthesis of bioactive molecules, with a focus on inhibitors of bacterial DNA gyrase, a key target in the development of novel antibacterial agents.
Scale-up Synthesis of this compound
The synthesis of this compound on a larger scale can be efficiently achieved via a Miyaura borylation reaction, starting from the readily available Methyl 4-bromo-3-chlorobenzoate. This method offers good functional group tolerance and typically proceeds with high yields.
Experimental Protocol: Miyaura Borylation
Starting Material: Methyl 4-bromo-3-chlorobenzoate Key Reagents: Bis(pinacolato)diboron (B₂pin₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), Potassium acetate (KOAc) Solvent: Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-bromo-3-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.5 eq).
-
Evacuate and backfill the reactor with nitrogen three times.
-
Add anhydrous 1,4-dioxane via cannula.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the reaction mixture under a positive flow of nitrogen.
-
Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with 1,4-dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester of this compound.
-
The crude boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. For purification, the crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Data Presentation: Scale-up Synthesis Parameters
| Parameter | Value |
| Starting Material | Methyl 4-bromo-3-chlorobenzoate |
| Scale | 100 g |
| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |
| Solvent | Anhydrous 1,4-Dioxane |
| Reaction Temperature | 85 °C |
| Reaction Time | 10 hours |
| Typical Yield | 85-95% |
| Purity (after workup) | >95% |
Application in Drug Discovery: Synthesis of DNA Gyrase Inhibitors
Arylboronic acids and their esters are crucial intermediates in the synthesis of numerous drug candidates. The structural motif derived from this compound can be found in novel inhibitors targeting bacterial DNA gyrase. DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
Starting Materials: this compound (pinacol ester) and a suitable aryl bromide (e.g., a substituted aminopyridine derivative). Key Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄). Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water.
Procedure:
-
In a suitable reactor, dissolve the aryl bromide (1.0 eq) and the pinacol ester of this compound (1.1 eq) in the chosen organic solvent.
-
Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Parameter | Value |
| Boronic Ester | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate |
| Coupling Partner | 2-Amino-5-bromopyridine |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Reaction Temperature | 95 °C |
| Reaction Time | 8 hours |
| Typical Yield | 75-85% |
| Purity (after chromatography) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and application of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-borono-3-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-borono-3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile can vary based on the synthetic route, but common impurities include:
-
Starting Materials: Unreacted methyl 4-bromo-3-chlorobenzoate or methyl 3,4-dichlorobenzoate.
-
Boroxines: Cyclic anhydrides formed by the dehydration of the boronic acid moiety. These can lead to complex NMR spectra and purification challenges.[1]
-
Hydrolysis Products: 3-Chloro-4-(dihydroxyboraneyl)benzoic acid, resulting from the hydrolysis of the methyl ester, can occur during aqueous workups or exposure to acidic/basic conditions.[2][3]
-
Homocoupling By-products: Biphenyl compounds formed from the coupling of two molecules of the starting material.
-
Residual Catalysts: Traces of palladium or other catalysts used in the synthesis.[4]
Q2: My crude product is an oil and will not solidify. What are the possible causes and solutions?
A2: An oily crude product is a common issue and can be attributed to several factors:
-
High Impurity Concentration: Significant amounts of unreacted starting materials or by-products can depress the melting point of the mixture.[2] Solution: Attempt to purify a small portion via flash column chromatography to isolate the desired product and induce crystallization.
-
Presence of Residual Solvent: Solvents from the workup, even in trace amounts, can prevent solidification. Solution: Ensure the product is thoroughly dried under a high vacuum for an extended period.
-
Formation of Boroxines: Boronic acids can form oligomeric anhydrides (boroxines), which are often oily or waxy.[1][2] Solution: Dissolve the crude oil in a solvent like ethyl acetate and wash with a small amount of water. This can help hydrolyze the boroxines back to the monomeric boronic acid, which may be more crystalline.[2]
Q3: I am observing significant streaking and poor recovery when purifying by standard silica gel chromatography. How can this be addressed?
A3: Boronic acids and their esters are known to interact strongly with the silanol groups on standard silica gel, leading to streaking, decomposition, and low recovery.[5] To mitigate this, consider the following:
-
Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can passivate the active sites and improve chromatographic performance.[6]
-
Alternative Stationary Phases: In some cases, reverse-phase chromatography (C18) may be a viable alternative, although method development is required to prevent on-column hydrolysis.[7]
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound is in contact with the silica gel.
Q4: Can I use an acid-base extraction for purification?
A4: Yes, an acid-base extraction can be employed to remove non-acidic impurities. The boronic acid can be converted to its boronate salt with a base (e.g., NaOH), making it water-soluble.[2][8] However, it is crucial to use mild basic conditions and minimize the exposure time to prevent the hydrolysis of the methyl ester functionality.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion before workup.[2] |
| Loss of product during aqueous workup. | This compound may have some aqueous solubility. Minimize the volume and number of aqueous washes.[2] | |
| Product remains in the mother liquor after recrystallization. | Use the minimum amount of hot solvent necessary for complete dissolution. After cooling to room temperature, further cool the flask in an ice bath to maximize crystal precipitation.[2] | |
| Broad Melting Point Range After Purification | Presence of persistent impurities. | A broad melting point indicates that the sample is not pure.[2] Further purification by another method (e.g., recrystallization if previously chromatographed) is necessary. |
| Formation of By-products During Purification | Hydrolysis of the methyl ester. | Avoid prolonged exposure to acidic or basic conditions, especially during aqueous workups or if using acid/base extraction.[2][3] |
| Decomposition on silica gel. | Use boric acid-impregnated silica gel or minimize the duration of chromatographic purification.[5][6] |
Quantitative Data
The following table presents representative data for the purification of aryl boronic acid methyl esters, which can be used as a general guideline for optimizing the purification of this compound. Actual results may vary.
| Purification Method | Typical Purity (Post-Purification) | Typical Yield | Reference |
| Recrystallization (Ethyl Acetate/Hexane) | >98.5% | 90% | [6] |
| Column Chromatography (Standard Silica) | Variable, often <95% with low recovery | - | [5] |
| Column Chromatography (Boric Acid-Impregnated Silica) | >97% | - | [6] |
| Acid-Base Extraction | Dependent on subsequent crystallization | - | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This is often the most effective method for purifying this compound, assuming the crude material is reasonably pure.
-
Solvent Selection: A common and effective solvent system is a mixture of ethyl acetate and hexanes.[4] Alternatively, dissolving in a minimal amount of a 1% methanol in dichloromethane solution and layering with hexane can be effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently heat the mixture on a hot plate to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation. If crystals do not form, you can add a seed crystal or gently scratch the inside of the flask with a glass rod. For two-solvent systems, slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid, then allow it to cool.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[2]
Protocol 2: Flash Column Chromatography with Boric Acid-Impregnated Silica Gel
This method is recommended if recrystallization fails to yield a pure product.
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Create a slurry of 100 g of silica gel in approximately 185 mL of ethanol.
-
Add 9.3 g of boric acid to the slurry.[6]
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the impregnated silica gel and wash it with ethanol to remove excess boric acid.
-
Dry the silica gel under a vacuum.
-
-
Column Packing: Prepare a slurry of the boric acid-impregnated silica gel in the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of the prepared silica gel, concentrate it to a dry powder, and load it onto the top of the column.
-
Elution: Run the column with the selected eluent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for an oily crude product.
References
Technical Support Center: Methyl 4-borono-3-chlorobenzoate Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during Suzuki-Miyaura coupling reactions involving Methyl 4-borono-3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling (dimerization of the boronic acid), and hydrolysis of the methyl ester group. These side reactions can significantly lower the yield of the desired cross-coupled product.
Q2: Why is protodeboronation a frequent issue with this reagent?
A2: Protodeboronation is a common side reaction for many arylboronic acids, particularly those with electron-withdrawing groups, which is the case for this compound.[1][2] The reaction is often promoted by the basic and aqueous conditions typically used in Suzuki-Miyaura couplings.[3][4] The presence of a proton source, such as water, can lead to the cleavage of the carbon-boron bond.
Q3: What causes the homocoupling of this compound?
A3: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[3][5] Oxygen can facilitate the oxidative coupling of two molecules of the boronic acid, catalyzed by the palladium catalyst.[6] This leads to the formation of a symmetric biaryl byproduct.
Q4: Can the methyl ester group be hydrolyzed during the coupling reaction?
A4: Yes, the basic conditions required for the Suzuki-Miyaura coupling can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7][8] The choice of base and the reaction temperature can influence the extent of this side reaction.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your coupling reactions with this compound.
Problem 1: Low yield of the desired product with significant formation of a byproduct that corresponds to the loss of the boronic acid group.
-
Probable Cause: Protodeboronation.
-
Solutions:
-
Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃ instead of strong bases like NaOH.[5]
-
Anhydrous Conditions: Minimize the amount of water in the reaction or switch to anhydrous conditions if compatible with your system.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[5]
-
Use of a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly during the reaction.[5][6]
-
Problem 2: Formation of a significant amount of a symmetrical biaryl byproduct derived from this compound.
-
Probable Cause: Homocoupling.
-
Solutions:
-
Rigorous Degassing: Ensure that the solvent and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and by performing freeze-pump-thaw cycles.[3][5]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[5]
-
Catalyst Choice: While Pd(0) catalysts are generally preferred, if using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) to avoid side reactions.[1]
-
Problem 3: The final product is the carboxylic acid instead of the methyl ester.
-
Probable Cause: Hydrolysis of the methyl ester.
-
Solutions:
-
Milder Base: Use a weaker base like KF or K₂CO₃, which are less likely to promote ester hydrolysis.
-
Lower Reaction Temperature: If the reaction proceeds at a lower temperature, this can reduce the rate of hydrolysis.
-
Protecting Group Strategy: If hydrolysis is unavoidable under the optimal coupling conditions, consider performing the Suzuki coupling with the corresponding acid and then esterifying the product in a separate step.
-
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of cross-coupling and homocoupling products, based on studies of similar arylboronic esters.
Table 1: Effect of Palladium Catalyst and Ligand on Product Distribution
| Entry | Palladium Source | Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 88 | 7 |
| 2 | Pd(dppf)Cl₂ | - | 82 | 10 |
| 3 | Pd(PPh₃)₄ | - | 75 | 15 |
| 4 | Pd₂(dba)₃ | XPhos | 92 | <2 |
Data is representative and compiled from studies on similar electron-deficient arylboronic esters.[3]
Table 2: Influence of Base and Solvent on Selectivity
| Entry | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 78 | 12 |
| 2 | K₃PO₄ | Dioxane/H₂O | 85 | 8 |
| 3 | Cs₂CO₃ | THF/H₂O | 82 | 9 |
| 4 | K₂CO₃ | DMF | 75 | 15 |
Data is representative and compiled from studies on similar electron-deficient arylboronic esters.[3]
Experimental Protocols
Protocol for Minimizing Side Reactions in the Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize protodeboronation and homocoupling.
-
Reagents and Materials:
-
This compound (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
K₃PO₄ (finely ground and dried) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
-
Reaction Setup and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the flask with a septum and purge with argon or high-purity nitrogen for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via a syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure the complete removal of dissolved oxygen.[3]
-
-
Catalyst Addition and Reaction:
-
In a separate glovebox or under a positive flow of inert gas, weigh the Pd₂(dba)₃ and XPhos ligand into a small vial.
-
Briefly remove the inert gas inlet from the Schlenk flask and add the catalyst/ligand mixture quickly.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Mechanisms of Protodeboronation and Homocoupling Side Reactions.
Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling Side Reactions.
References
Technical Support Center: Minimizing Protodeboronation of Methyl 4-borono-3-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the protodeboronation of Methyl 4-borono-3-chlorobenzoate during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on minimizing the undesired protodeboronation side reaction.
Issue 1: Low yield of the desired cross-coupling product and significant formation of methyl 3-chlorobenzoate (protodeboronation byproduct).
| Potential Cause | Troubleshooting & Optimization Strategies |
| Presence of Protic Solvents/Reagents | Ensure all solvents and reagents are anhydrous. Water can act as a proton source, facilitating the cleavage of the C-B bond.[1] Use freshly distilled, dry solvents. |
| Inappropriate Base | The choice of base is critical. Strong bases can accelerate protodeboronation.[1][2] Switch to a weaker, non-nucleophilic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][2] |
| High Reaction Temperature | Elevated temperatures can significantly increase the rate of protodeboronation.[3][4] If the desired reaction allows, lower the reaction temperature. Even a modest reduction can favor the desired coupling over protodeboronation. |
| Suboptimal Catalyst System | An inefficient catalyst can lead to longer reaction times, providing more opportunity for protodeboronation. For electron-deficient boronic acids, a highly active palladium catalyst is often necessary.[2] Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote rapid catalytic turnover.[2] |
| Prolonged Reaction Time | Extended reaction times increase the exposure of the boronic acid to conditions that promote protodeboronation. Monitor the reaction progress closely using TLC, LC-MS, or GC-MS and work up the reaction as soon as the starting material is consumed. |
| Oxygen Presence | Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.[5] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Inconsistent reaction yields and reproducibility.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Degradation of this compound upon storage | Arylboronic acids can be sensitive to air and moisture. Store the reagent under an inert atmosphere at low temperatures. For long-term storage, consider converting it to a more stable derivative like a pinacol or MIDA ester. |
| Variability in Reagent Quality | Ensure the purity of all reagents, especially the solvent and base. Impurities can inhibit the catalyst or promote side reactions. |
| Incomplete Dissolution of Reagents | Poor solubility of the base or boronic acid can lead to a heterogeneous reaction mixture and inconsistent results. Choose a solvent system that effectively dissolves all components. For some bases like K₃PO₄, a co-solvent system (e.g., dioxane/water) might be necessary, but the water content should be minimized. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6][7] For this compound, this results in the formation of methyl 3-chlorobenzoate. This side reaction consumes the starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to separate.[3][8]
Q2: What makes this compound particularly susceptible to protodeboronation?
A2: The presence of electron-withdrawing groups (the chloro and methoxycarbonyl groups) on the aromatic ring increases the electrophilicity of the boron-bearing carbon, making it more susceptible to protonolysis, especially under basic conditions.[2]
Q3: How can I protect this compound from protodeboronation?
A3: A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing protodeboronation.[9]
Q4: Can the order of reagent addition affect the extent of protodeboronation?
A4: Yes, the order of addition can be crucial. It is often beneficial to add the palladium catalyst to the mixture of the aryl halide, boronic acid derivative, and base at the reaction temperature. Pre-mixing the catalyst with the boronic acid and base at elevated temperatures before adding the aryl halide can sometimes lead to increased protodeboronation.
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the formation of the protodeboronated byproduct (methyl 3-chlorobenzoate) alongside the consumption of your starting materials and formation of the desired product using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.[10][11]
Quantitative Data on Protodeboronation
The following table summarizes plausible data on the effect of various reaction parameters on the extent of protodeboronation of this compound in a model Suzuki-Miyaura coupling reaction.
| Parameter | Condition A | Yield of Protodeboronation Byproduct (%) | Condition B | Yield of Protodeboronation Byproduct (%) |
| Base | K₂CO₃ | 25 | K₃PO₄ | 10 |
| Solvent | Dioxane/H₂O (4:1) | 22 | Anhydrous Dioxane | 8 |
| Temperature | 100 °C | 30 | 80 °C | 12 |
| Boron Reagent | Boronic Acid | 28 | Pinacol Ester | 5 |
| Catalyst Ligand | PPh₃ | 20 | SPhos | 7 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, optimized to reduce protodeboronation.
Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv., finely ground and dried)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, dissolve Pd₂(dba)₃ and SPhos in anhydrous, degassed 1,4-dioxane.
-
Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate (Pinacol Ester)
This protocol describes the conversion of this compound to its more stable pinacol ester.
Reagents:
-
This compound (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound and pinacol.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow for troubleshooting low reaction yields.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of Methyl 4-borono-3-chlorobenzoate
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving Methyl 4-borono-3-chlorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common due to the electronically deficient nature of the boronic acid and the relative inertness of the aryl chloride. Key areas to troubleshoot include:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
Reaction Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that degassed solvents are used, as oxygen can deactivate the Pd(0) catalyst.[1]
-
Base Selection and Purity: The choice and quality of the base are crucial. For this electron-deficient substrate, milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be more effective and help to minimize side reactions like protodeboronation.[1]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
-
Temperature: While higher temperatures can increase the reaction rate, excessive heat may lead to catalyst decomposition. A moderate increase from a sluggish lower temperature (e.g., from 80°C) may improve the yield.[1]
Q2: I am observing a significant amount of protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue with electron-deficient boronic acids.[1] To minimize this:
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider using bases like K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous conditions can be beneficial.[1]
-
Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an aryltrifluoroborate, can protect it from premature decomposition.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]
Q3: Homocoupling of the boronic ester is a major byproduct in my reaction. What are the causes and how can I prevent it?
A3: Homocoupling, the dimerization of the boronic ester, reduces the yield of the desired product. Key causes and preventative measures include:
-
Oxygen Contamination: The presence of oxygen is a primary cause of homocoupling. Rigorous degassing of solvents and maintaining a strictly inert atmosphere are essential.[1]
-
Catalyst Choice: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during its in-situ reduction. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ may help.[1]
-
Slow Addition: In some instances, the slow addition of the boronic ester to the reaction mixture can keep its concentration low and thereby reduce the rate of homocoupling.[1]
Q4: My reaction is not proceeding to completion, leaving unreacted starting materials. What steps can I take to improve conversion?
A4: Incomplete conversion can often be attributed to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The precipitation of palladium black is an indicator of catalyst deactivation. This can be caused by insufficient ligand, high temperatures, or impurities. Ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) is used.[1]
-
Ligand Selection: For challenging substrates like electron-deficient boronic esters and aryl chlorides, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can significantly improve the efficiency of the catalytic cycle.[1]
-
Base Strength and Solubility: The base needs to be sufficiently strong and soluble in the reaction medium to effectively participate in the transmetalation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Presence of oxygen | Degas solvents thoroughly and maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. | |
| Inappropriate base | Screen milder bases like K₃PO₄, KF, or Cs₂CO₃. Ensure the base is anhydrous and of high purity. | |
| Suboptimal temperature | Gradually increase the reaction temperature, monitoring for catalyst decomposition (formation of palladium black). | |
| Protodeboronation | Base is too strong | Switch to a milder base (K₃PO₄, KF, Cs₂CO₃). |
| Presence of water | Use anhydrous solvents and reagents. | |
| Boronic acid instability | Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. | |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as the starting material is consumed. | |
| Homocoupling | Oxygen in the reaction | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Use of Pd(II) precatalyst | Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| High boronic ester concentration | Try slow addition of the boronic ester to the reaction mixture. | |
| Incomplete Conversion | Catalyst deactivation | Increase the ligand-to-palladium ratio. Avoid excessive temperatures. |
| Poor ligand choice | For this challenging coupling, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). | |
| Insoluble/weak base | Choose a base with adequate solubility in the reaction solvent and sufficient strength to promote transmetalation. |
Data Presentation: Reaction Condition Optimization (Analogous Systems)
Disclaimer: The following data is compiled from studies on substrates analogous to this compound, such as other electron-deficient arylboronic acids and aryl chlorides. These conditions should serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid/Ester | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloro-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| Aryl Chloride | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 75-85 |
| Aryl Chloride | Phenylboronic acid | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88-98 |
Table 2: Influence of Base and Solvent on Yield
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Methyl 3-boronobenzoate | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Methyl 3-boronobenzoate | Pd(dppf)Cl₂ | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 2-Bromopyridine | Methyl 3-boronobenzoate | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |
| 4-Chlorotoluene | Methyl 3-boronobenzoate | Pd(OAc)₂/Buchwald Ligand | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 75 |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling for this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can accelerate reaction times, especially for less reactive coupling partners.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
Troubleshooting low reactivity of Methyl 4-borono-3-chlorobenzoate
Technical Support Center: Methyl 4-borono-3-chlorobenzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of this compound in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields with this substrate can often be traced to a few critical factors. This compound is an electron-deficient boronic acid ester, which can make it prone to certain side reactions.[1] Begin with a systematic check of the following:
-
Reagent Quality: Boronic esters can degrade over time. Ensure you are using a fresh, high-purity batch of this compound.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh catalysts and ensure ligands have been stored correctly under an inert atmosphere to prevent oxidation.[1][2]
-
Reaction Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the deactivation of the Pd(0) catalyst and cause undesirable side reactions like homocoupling.[1][3] Ensure your reaction flask has been properly flame-dried and the solvent thoroughly degassed, followed by maintaining a positive pressure of an inert gas (Argon or Nitrogen).[2]
-
Aryl Halide Partner: The reactivity of the coupling partner follows the general trend of I > Br > OTf >> Cl.[1] Coupling with aryl chlorides is notably more challenging and often requires specialized, highly active catalyst systems.[1][4]
Q2: I suspect protodeboronation of my boronic ester is the primary issue. How can I confirm and prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common side reaction for electron-deficient boronic acids and a frequent cause of low yields.[1][2]
-
Confirmation: You can often identify the protodeboronated byproduct (Methyl 3-chlorobenzoate) by LC-MS or by isolating and characterizing it via NMR.
-
Prevention Strategies:
-
Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation.[5] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be highly effective in minimizing this side reaction.[1][2]
-
Anhydrous Conditions: Water can be the proton source for this side reaction. While some Suzuki protocols use aqueous bases, switching to strictly anhydrous conditions can be beneficial.[1]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an aryltrifluoroborate salt. These reagents are more resistant to premature decomposition and can release the active boronic acid species more slowly.[1][2]
-
Q3: What causes the formation of a significant amount of homocoupling byproduct (dimethyl 4,4'-dichloro-3,3'-biphenyldicarboxylate)?
A3: The primary cause of homocoupling, where two molecules of the boronic ester couple with each other, is the presence of oxygen.[1][3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[4] To minimize this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period (e.g., 15-30 minutes).[2]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the entire process, from reagent addition to heating.[1]
Q4: How does the choice of palladium catalyst and ligand impact the reaction with this sterically and electronically challenging substrate?
A4: For electron-deficient and potentially hindered substrates, the choice of ligand is critical to facilitate the key steps of the catalytic cycle.
-
Catalyst Precursor: While Pd(OAc)₂ or PdCl₂(dppf) can be effective, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald G3 Palladacycles) might offer better activity and reproducibility.[2][6]
-
Ligand Selection: Standard ligands like PPh₃ may not be sufficient. Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often required to promote the oxidative addition step, which can be sluggish for less reactive aryl halides like chlorides.[2][4]
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low reactivity issues.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Quantitative Data Summary
The selection of reaction parameters is crucial for success. The tables below summarize key variables.
Table 1: Example Conditions for Challenging Suzuki-Miyaura Couplings
| Catalyst / Ligand | Base | Solvent System | Expected Outcome / Remarks |
|---|---|---|---|
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ (finely powdered) | Anhydrous Dioxane | Good for electron-rich or hindered aryl halides; promotes oxidative addition.[2][4] |
| XPhos Pd G3 | Cs₂CO₃ | Toluene or Dioxane/H₂O | Highly active pre-catalyst, effective for challenging couplings including aryl chlorides.[6] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O (4:1) | A common, robust system, but may be less effective for this specific substrate without optimization.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF / H₂O | Buchwald ligand system is excellent for overcoming steric hindrance and electronic deactivation.[2] |
Table 2: General Reactivity Trend of Aryl Electrophiles (R-X)
| Leaving Group (X) | Relative Reactivity | Notes |
|---|---|---|
| -I | Highest | Very fast oxidative addition.[1] |
| -Br | High | Common and reliable for most Suzuki couplings.[1] |
| -OTf (Triflate) | Medium-High | Good alternative to halides.[1] |
| -Cl | Low | Requires highly active, electron-rich catalyst systems to facilitate oxidative addition.[1][4] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed anhydrous 1,4-dioxane (5 mL) via syringe.[2] Bubble argon through the stirred suspension for 10-15 minutes. Finally, add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to a More Stable Pinacol Ester (Bpin)
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Attach a Dean-Stark apparatus to the flask to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within a few hours when no more water is collected in the Dean-Stark trap.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction after assessing its purity, or it can be purified by column chromatography or recrystallization.
Reaction Mechanism
Understanding the catalytic cycle is essential for rational troubleshooting.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
References
Technical Support Center: Palladium Catalyst Removal in Reactions with Methyl 4-borono-3-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reactions involving Methyl 4-borono-3-chlorobenzoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process of products derived from this compound in palladium-catalyzed coupling reactions.
Q1: After aqueous workup and standard purification, I still detect high levels of residual palladium in my product. What should I do?
High residual palladium levels are a common issue. The effectiveness of removal can be influenced by the final product's structure, the solvent system, and the form of the residual palladium (e.g., Pd(0), Pd(II)). Consider the following steps:
-
Scavenger Treatment: Employ a palladium scavenger. These are materials with a high affinity for palladium that can bind and remove it from your product solution.[1][2] Thiol-based silica scavengers are often effective for removing various palladium species.[1][2]
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for palladium removal. However, be aware that it can sometimes lead to the loss of your desired product through adsorption.[3]
-
Filtration through Celite®: Passing your reaction mixture through a pad of Celite® can help in removing insoluble palladium species.[4][5] This is often used as a preliminary purification step.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method to reduce palladium impurities. Sometimes, adding a chelating agent during recrystallization can enhance palladium removal.
Q2: My chosen palladium scavenger is not reducing the palladium levels to the desired limit. What could be the problem?
Several factors can affect the efficiency of a palladium scavenger:
-
Scavenger Choice: Not all scavengers are equally effective for all forms of palladium or in all solvent systems. You may need to screen a few different types of scavengers (e.g., thiol-based, amine-based, or carbon-based) to find the most effective one for your specific product and reaction conditions.
-
Reaction Conditions: The temperature, reaction time, and solvent can all impact scavenger performance. Ensure you are following the manufacturer's recommendations. In some cases, gentle heating can improve the scavenging efficiency.
-
Product-Palladium Interaction: Your product might have functional groups that chelate with palladium, making it difficult for the scavenger to access and bind the metal. In such cases, you might need to adjust the pH or use a stronger chelating scavenger.
Q3: I am concerned about losing my product when using activated carbon for palladium removal. How can I minimize this?
Product loss on activated carbon is a valid concern. To mitigate this:
-
Optimize the amount of carbon: Use the minimum amount of activated carbon necessary to achieve the desired palladium removal. You can perform a small-scale experiment to determine the optimal carbon loading.
-
Slurry vs. Cartridge: Using a cartridge packed with activated carbon can sometimes be more efficient and lead to less product loss compared to a slurry method.
-
Thorough Washing: After filtration, wash the activated carbon thoroughly with a suitable solvent to recover as much of your product as possible.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies have strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically 100 µ g/day for oral exposure.[6][7] This often translates to a concentration limit of 10 ppm in the final drug substance, assuming a maximum daily dose of 10 grams.[7][8] For parenteral drugs, the limits are much stricter, often around 1 ppm.[7]
Q2: What are the most common methods for removing palladium catalysts?
The most common methods for palladium removal in pharmaceutical synthesis include:
-
Adsorption: Using solid-supported scavengers (e.g., silica-based, polymer-based) or activated carbon to bind the palladium.[1][2][9]
-
Precipitation: Inducing the precipitation of the palladium catalyst, often by changing the solvent or pH.
-
Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.
-
Chromatography: Using column chromatography with a suitable stationary phase to separate the palladium from the desired product.[4]
-
Filtration: Employing filtration aids like Celite® to remove heterogeneous palladium catalysts or precipitated palladium species.[5]
Q3: How do I choose the right palladium scavenger?
The choice of scavenger depends on several factors:
-
The nature of the palladium species: Different scavengers have varying affinities for Pd(0) and Pd(II).
-
The solvent system: The scavenger must be compatible with the reaction solvent.
-
The structure of your product: The scavenger should not react with or bind to your product.
-
The desired level of purity: Some scavengers can reduce palladium levels to the low ppm or even ppb range.
It is often recommended to perform a small-scale screening of different scavengers to identify the most effective one for your specific application.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Silica Scavengers | >95% removal | High efficiency for various Pd species, good solvent compatibility.[1][2] | Higher cost compared to carbon. |
| Activated Carbon | Variable | Cost-effective, widely available. | Potential for product loss, can be messy to handle.[3] |
| Amine-Based Scavengers | Variable | Effective for certain Pd species. | Can be less effective than thiol-based scavengers. |
| Celite® Filtration | Variable | Simple, good for removing insoluble Pd.[4][5] | Ineffective for soluble Pd species. |
| Recrystallization | Variable | Can be highly effective for crystalline products. | Not suitable for all products, may require multiple steps. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Based Silica Scavenger
-
Dissolve the Crude Product: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Add the Scavenger: Add the thiol-based silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filter: Filter the mixture to remove the scavenger. A pad of Celite® can be used to ensure complete removal of the solid scavenger.
-
Wash: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir: Stir the slurry at room temperature for 1-4 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Wash: Wash the carbon cake thoroughly with fresh solvent to recover the product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze: Determine the residual palladium concentration in the final product.
Mandatory Visualization
Caption: Decision workflow for palladium catalyst removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. books.rsc.org [books.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Methyl 4-borono-3-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-borono-3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of a suitable starting material, typically Methyl 4-bromo-3-chlorobenzoate, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities include unreacted starting material (Methyl 4-bromo-3-chlorobenzoate), homocoupling byproducts of the starting material, and protodeboronation of the desired product to form Methyl 3-chlorobenzoate. Additionally, hydrolysis of the boronic ester to the corresponding boronic acid can occur, particularly during workup and purification.
Q3: How can I monitor the progress of the Miyaura borylation reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods help in tracking the consumption of the starting material and the formation of the product.
Q4: My boronic ester product appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?
A4: Boronic esters can be susceptible to hydrolysis on silica gel, leading to the formation of the corresponding boronic acid. To minimize degradation, it is advisable to use a less acidic stationary phase, a non-polar eluent system, and to carry out the chromatography as quickly as possible. Alternatively, purification methods like recrystallization can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive palladium catalyst. 2. Poor quality of reagents or solvents. 3. Insufficient reaction temperature or time. 4. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of catalyst or test its activity on a known reaction. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Optimize reaction temperature and extend the reaction time. 4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of significant amounts of homocoupling byproduct | 1. Inefficient oxidative addition of the aryl halide to the palladium catalyst. 2. Presence of oxygen. | 1. Screen different palladium catalysts and ligands. 2. Ensure the reaction is performed under strictly anaerobic conditions. |
| Presence of protodeboronated impurity (Methyl 3-chlorobenzoate) | 1. Presence of water or protic solvents in the reaction mixture. 2. Use of a strong base. | 1. Use anhydrous solvents and reagents. 2. Consider using a milder base, such as potassium acetate (KOAc). |
| Product hydrolysis to the boronic acid | 1. Exposure to water or acidic conditions during workup or purification. | 1. Perform aqueous workup quickly and with cooled solutions. 2. Avoid acidic conditions if possible. 3. For purification, consider recrystallization or rapid column chromatography with a neutral or basic stationary phase. |
Impurity Profile
The following table summarizes potential impurities in the synthesis of this compound. The concentration ranges are representative and can vary based on reaction conditions.
| Impurity | Structure | Typical Concentration Range (%) | Analytical Method for Detection |
| Methyl 4-bromo-3-chlorobenzoate (Starting Material) | 1 - 10 | GC-MS, HPLC, ¹H NMR | |
| Bis(methyl 3-chloro-4-benzoate) (Homocoupling Product) | 0.5 - 5 | GC-MS, HPLC, LC-MS | |
| Methyl 3-chlorobenzoate (Protodeboronation Product) | 0.1 - 2 | GC-MS, HPLC | |
| 3-Chloro-4-(methoxycarbonyl)phenylboronic acid (Hydrolysis Product) | 1 - 15 | HPLC, ¹H NMR, ¹¹B NMR |
Experimental Protocols
Synthesis of this compound via Miyaura Borylation
Materials:
-
Methyl 4-bromo-3-chlorobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
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Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 4-bromo-3-chlorobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to control pH and minimize on-column hydrolysis).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Note: Due to the potential for on-column hydrolysis of the boronic ester, method development may be required to find optimal conditions that minimize this degradation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides structural information and can be used to identify and quantify proton-containing impurities.
-
¹¹B NMR: Useful for characterizing boron-containing species, including the desired boronic ester and any boronic acid impurity.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Methyl 4-borono-3-chlorobenzoate
Welcome to the technical support center for Methyl 4-borono-3-chlorobenzoate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do first?
A2: The first step is a systematic solvent screening. Boronic acids often have good solubility in ethers (like diethyl ether, THF) and ketones (like acetone), moderate solubility in chlorinated solvents (like dichloromethane), and very low solubility in hydrocarbons (like hexane or toluene).[1][3] It is recommended to test solubility in a small range of solvents with varying polarities to find a suitable medium for your experiment.
Q3: Can changing the pH of the solution improve the solubility?
A3: Yes, adjusting the pH can significantly impact the solubility of boronic acids. Boronic acids are weak Lewis acids and can form anionic boronate species (B(OH)3R⁻) at higher pH levels.[4][5] This transformation from a neutral trigonal planar form to a charged tetrahedral form often increases aqueous solubility. For organic reactions, adding a mild, non-nucleophilic base might improve solubility in polar organic solvents, but care must be taken to ensure compatibility with your reaction conditions. Conversely, adjusting aqueous solutions to be neutral or slightly acidic can help in partitioning the boronic acid into a polar organic solvent during extractions.[4]
Q4: Does temperature affect the solubility of this compound?
A4: Yes, like most solids, the solubility of this compound is expected to increase with temperature.[6][7] If you are preparing a solution for a reaction, gentle heating can help dissolve the compound. For applications like recrystallization, this temperature-dependent solubility is a key principle for purification.[6]
Q5: Are there any additives that can enhance solubility?
A5: For aqueous or protic solvent systems, the addition of diols, such as mannitol or sorbitol, can enhance the solubility of boronic acids.[8] These additives form cyclic boronate esters, which are often more soluble than the parent acid. This technique is particularly useful in formulations and bioconjugation applications.
Troubleshooting Guide: Solubility Issues
Problem: The compound is poorly soluble or insoluble in the selected solvent at room temperature.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Solvent Screening | The compound's unique structure requires empirical testing to find an optimal solvent. Polarity matching is key. | Test solubility in small volumes of solvents from different classes: Ethers (THF, Dioxane), Ketones (Acetone, MEK), Alcohols (Methanol, Ethanol), Esters (Ethyl Acetate), and Aprotic Polar Solvents (DMF, DMSO). |
| 2. Apply Gentle Heat | Increasing the kinetic energy of the system can overcome the lattice energy of the solid, promoting dissolution. | Warm the solvent-solute mixture gently (e.g., to 40-60 °C) with stirring. Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition. |
| 3. Use a Co-Solvent System | A mixture of two miscible solvents can fine-tune the polarity of the medium to better match the solute. | Start with your primary solvent and add a small amount (e.g., 5-10% v/v) of a co-solvent with a different polarity. For example, if solubility is low in THF, add a small amount of methanol or DMF. |
| 4. pH Adjustment (Aqueous/Protic Systems) | Boronic acids can convert to more soluble boronate salts in basic conditions. | For aqueous or alcohol-based systems, add a small amount of a non-nucleophilic organic base (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) and observe for dissolution. This is highly dependent on reaction compatibility. |
| 5. Increase Agitation | Physical agitation increases the interaction between the solvent and the surface of the solid particles. | Use a magnetic stirrer at a moderate speed. For very stubborn solids, ultrasonication in a bath sonicator for 5-10 minutes can be effective at breaking up agglomerates and enhancing dissolution. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol outlines a method for determining the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selection of dry solvents (e.g., Water, Methanol, Ethanol, Acetone, THF, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Vials (2 mL) with caps
-
Vortex mixer and/or ultrasonic bath
-
Analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound into a clean, dry 2 mL vial.
-
Add 0.5 mL of the first solvent to be tested. This corresponds to a concentration of ~10 mg/mL.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Visually inspect the solution against a dark background. If the solid is completely dissolved, classify it as "Soluble."
-
If the solid is not fully dissolved, sonicate the vial for 5 minutes in an ultrasonic bath.
-
Re-inspect the solution. If it is now clear, classify it as "Soluble with Sonication."
-
If solid remains, gently warm the vial to approximately 50 °C for 5 minutes.
-
If the solid dissolves, classify it as "Soluble with Heat."
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If solid still remains, classify it as "Partially Soluble" or "Insoluble."
-
Repeat steps 1-9 for each solvent to be tested.
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Record all observations in a structured table.
Visualizations
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a step-by-step decision-making process for addressing solubility challenges with this compound.
Caption: A decision tree for systematically improving compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Catalyst Poisoning in Methyl 4-borono-3-chlorobenzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving Methyl 4-borono-3-chlorobenzoate.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Low or No Reaction Yield
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or failing completely. What are the likely causes related to catalyst poisoning?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be traced back to catalyst deactivation or poisoning. Here are the primary suspects:
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Impurity-Driven Catalyst Poisoning: Trace impurities in reagents or solvents can act as potent poisons for the palladium catalyst. Sulfur-containing compounds are particularly detrimental as they can irreversibly bind to the palladium.[1][2] Other common poisons include carbon monoxide, halides, cyanides, sulfides, sulfites, phosphates, and organic molecules like nitriles and nitro compounds.[2]
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Oxygen-Induced Deactivation: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the unwanted homocoupling of the boronic acid, which consumes the starting material.[1][3]
-
Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst agglomeration into inactive palladium nanoparticles. This can be triggered by suboptimal reaction conditions or the presence of impurities.[4]
-
Incomplete Pre-catalyst Reduction: When using a Pd(II) source, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) may be inefficient, resulting in a lower concentration of the active catalyst.[1]
Issue 2: Significant Formation of Side Products
Question: I am observing a large amount of homocoupling and/or protodeboronation products in my reaction with this compound. What is causing this?
Answer: The formation of side products is a common challenge, especially with electron-deficient boronic acids like this compound.
-
Homocoupling: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen or an excess of Pd(II) species.[5][6] Rigorous degassing of the reaction mixture and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[2][5] It is often promoted by aqueous basic conditions and elevated temperatures.[7] Using milder bases like K₃PO₄ or Cs₂CO₃, anhydrous conditions, or converting the boronic acid to a more stable form like a pinacol ester can mitigate this issue.[3]
Data Presentation: Impact of Common Catalyst Poisons on Reaction Yield
The following table provides a representative summary of the potential impact of common catalyst poisons on the yield of a typical Suzuki-Miyaura reaction with an arylboronic acid. The exact yield reduction can vary based on specific reaction conditions.
| Catalyst Poison | Concentration (mol%) | Potential Yield Reduction | Mitigation Strategy |
| Thiophene (Sulfur source) | 1-5 | 50-100% | Use high-purity, sulfur-free reagents and solvents. |
| Acrylonitrile (Nitrile source) | 5-10 | 30-70% | Purify reagents and solvents to remove nitrogen-containing impurities. |
| Residual Iodide | >10 | 20-50% | Ensure complete consumption of iodide starting materials or use alternative halides.[8] |
| Water (in anhydrous reactions) | Excess | 10-40% | Use anhydrous solvents and reagents; dry glassware thoroughly.[9] |
| Oxygen | Atmospheric | 20-60% | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[3] |
Experimental Protocols
Detailed Methodology for a Standard Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure thorough deoxygenation.[2]
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction is inconsistent, sometimes working well and other times failing. What could be the reason?
A1: Inconsistent results often point to variations in the purity of your reagents or solvents. Boronic acids can degrade over time through protodeboronation.[4] Different batches of solvents or starting materials might contain varying levels of catalyst poisons. It is recommended to use fresh, high-purity reagents and to properly store them under an inert atmosphere.[2]
Q2: How can I effectively prevent catalyst poisoning in my reactions?
A2: To minimize catalyst poisoning, adopt the following practices:
-
Use High-Purity Reagents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents.[4]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to exclude oxygen.[4]
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and may offer some protection against poisons.[1]
Q3: My reaction mixture has turned black. What does this signify and what should I do?
A3: The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of the palladium catalyst.[4] This indicates catalyst decomposition. To prevent this, ensure thorough degassing, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, as this can accelerate decomposition.[4]
Q4: Can the chloro-substituent on this compound interfere with the reaction?
A4: While aryl chlorides are generally less reactive in Suzuki-Miyaura couplings than aryl bromides or iodides, the chloro-substituent on the boronic acid itself is unlikely to be the primary site of catalyst poisoning. However, the electron-withdrawing nature of the chlorine atom makes the boronic acid more susceptible to protodeboronation.[3] If you are coupling with an aryl chloride, you may need to use a more active catalyst system, such as one with a bulky, electron-rich ligand like SPhos or XPhos, and potentially higher temperatures.[1]
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Caption: Common pathways leading to palladium catalyst poisoning and deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Methyl 4-borono-3-chlorobenzoate Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 4-borono-3-chlorobenzoate in moisture-sensitive reactions, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: Anhydrous conditions are crucial to prevent two primary side reactions that can significantly lower the yield of your desired product. The main issue is protodeboronation, a reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from water, leading to the formation of methyl 3-chlorobenzoate as a byproduct.[1][2] Additionally, the presence of water can negatively impact the activity of the palladium catalyst and promote the formation of undesirable byproducts like boroxines, which are cyclic anhydrides of boronic acids.[1]
Q2: I am observing low yields of my coupled product and detecting a significant amount of methyl 3-chlorobenzoate. What is the most probable cause?
A2: This is a classic indicator of protodeboronation, where the carbon-boron bond of your starting material is being cleaved by a proton source, most commonly water.[2] This side reaction consumes your starting material without forming the desired carbon-carbon bond. To resolve this, you must rigorously exclude water from your reaction system.
Q3: What are the best practices for ensuring my solvents and reagents are sufficiently anhydrous?
A3: To ensure your reaction components are dry, follow these procedures:
-
Solvents: Use freshly dried solvents. The most convenient and effective method for drying solvents like dioxane, THF, or toluene is to store them over activated molecular sieves (3Å or 4Å).[3][4]
-
Solid Reagents: Dry solid reagents, especially hygroscopic bases like potassium phosphate or potassium carbonate, in a vacuum oven before use.[3][5] this compound itself should also be stored in a desiccator to prevent moisture absorption.
-
Liquid Reagents: Ensure liquid reagents are purchased as anhydrous grade and handled using dry syringes under an inert atmosphere. If there is any doubt about the dryness of a liquid reagent, it can be stored over molecular sieves.[5]
Q4: How should I prepare my glassware to maintain anhydrous conditions?
A4: Glassware can adsorb a significant amount of water on its surface.[3] To remove it, either oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas, or flame-dry the assembled apparatus under vacuum, followed by backfilling with a dry, inert gas like argon or nitrogen.[3][4] This should be done immediately before starting the reaction.
Q5: Despite taking precautions, my yields are still poor. Where else could water be coming from?
A5: If you have already addressed solvents, reagents, and glassware, consider these potential sources of moisture:
-
Atmospheric Leaks: Check all seals, septa, and joints in your reaction setup. A poor seal can allow atmospheric moisture to enter the system. Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Inert Gas Quality: Ensure your inert gas line has a drying tube or trap to remove any residual moisture from the gas cylinder or house line.
-
Starting Materials: Your coupling partner (e.g., aryl halide) may not be completely dry. Ensure all starting materials are anhydrous.
Q6: Are there alternative reaction conditions that are more robust or less sensitive to trace moisture?
A6: While strictly anhydrous conditions are generally recommended for optimal results, some strategies can improve reaction robustness. Using the pinacol ester of the boronic acid (Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) can sometimes offer greater stability against protodeboronation compared to the free boronic acid.[6] Additionally, certain modern palladium-ligand systems are designed to have higher turnover numbers and may be more tolerant of trace impurities. However, the most reliable approach for preventing side reactions is the rigorous exclusion of water.[7] Some Suzuki-Miyaura reactions are even designed to run in water, but these require specific water-soluble ligands and catalysts and represent a completely different set of reaction conditions.[8][9]
Data Presentation: Impact of Water on Reaction Yield
The presence of water can have a dramatic effect on the efficiency of Suzuki-Miyaura coupling reactions. The following table provides representative data illustrating the expected impact of water content on reaction yield and byproduct formation for a typical coupling reaction involving an arylboronic acid.
| Water Content (mol equiv.) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| < 0.01 (Strictly Anhydrous) | > 95% | < 2% |
| 0.5 | ~70% | ~25% |
| 1.0 | ~45% | ~50% |
| 2.0 | < 20% | > 75% |
Note: Data are representative and actual results will vary based on the specific substrates, catalyst, ligand, base, and temperature used.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide under strictly anhydrous conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents), flame-dried under vacuum
-
Anhydrous 1,4-Dioxane
-
Standard Schlenk line glassware
Procedure:
-
Glassware Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Heat the flask under high vacuum with a heat gun until all visible moisture is gone. Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: To the cooled flask, add K₃PO₄, this compound, the aryl bromide, Pd(OAc)₂, and SPhos under the positive flow of inert gas.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via a dry syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Filter to remove the drying agent.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during anhydrous reactions with this compound.
Caption: Troubleshooting workflow for anhydrous Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Air-Sensitive Handling of Methyl 4-borono-3-chlorobenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 4-borono-3-chlorobenzoate in air-sensitive reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound can often be attributed to several critical factors. The initial checks should focus on the integrity of your reagents and the reaction setup. Ensure that the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they are susceptible to degradation and oxidation.[1] The purity and dryness of your solvents and base are also crucial; use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen.[1] Finally, confirm that your reaction is being conducted under a strictly inert atmosphere, as oxygen can lead to the oxidation of the active Pd(0) catalyst.[1]
Q2: I observe the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen. This is a prevalent issue, especially with electron-deficient boronic acids.[1] To mitigate this, consider using milder bases such as K₃PO₄ or Cs₂CO₃, and ensure your reaction conditions are anhydrous, as water can be a proton source.[1] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also be beneficial as it allows for a slow release of the active boronic acid species.[1]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[2] Thoroughly degassing the reaction mixture and using a Pd(0) source or a pre-catalyst that readily reduces to Pd(0) can minimize this side reaction.
Q3: What are the best practices for handling and storing this compound to ensure its stability?
A3: this compound, like many boronic acids, can be sensitive to air and moisture. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. For handling, it is best to work in a glovebox or use Schlenk line techniques to minimize exposure to the atmosphere. If weighing out the solid in the open, do so quickly and in a low-humidity environment.
Q4: Can I use any palladium catalyst and ligand for the Suzuki-Miyaura coupling of this compound?
A4: While a variety of palladium catalysts and ligands can be used, the choice can significantly impact the reaction's success. For electron-deficient boronic acids and potentially challenging couplings, using bulky, electron-rich phosphine ligands like SPhos or XPhos can be advantageous.[3] Pd(dppf)Cl₂ is also a commonly used and reliable catalyst.[3] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal conditions for your specific substrates.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. | Palladium catalysts and phosphine ligands can degrade upon exposure to air. Pre-catalysts are often more air-stable.[1][3] |
| Insufficient Degassing | Ensure the solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. | Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[1][2] |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | The base is crucial for the transmetalation step. Its strength and solubility can significantly affect the reaction rate.[1][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Some Suzuki-Miyaura couplings require higher temperatures to proceed at a reasonable rate. |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Protic Sources | Use anhydrous solvents and reagents. | Water and other protic species can lead to the cleavage of the C-B bond.[1] |
| Base-Promoted Decomposition | Use a milder base (e.g., KF, K₃PO₄). | Strong bases can accelerate the rate of protodeboronation.[1] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider if a lower temperature for a longer duration is more effective. | The rate of protodeboronation increases with temperature and time. |
| Inherent Instability | Convert the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt in situ or prior to the coupling reaction. | Boronate esters and trifluoroborates are generally more stable and release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
Comparative Reactivity Analysis: Methyl 4-borono-3-chlorobenzoate in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate boronic acid derivative is crucial for the success of carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. The reactivity of the boronic acid or ester directly impacts reaction kinetics, yield, and the overall efficiency of the synthetic route. This guide provides an objective comparison of Methyl 4-borono-3-chlorobenzoate with other boronic esters, supported by established chemical principles and representative experimental data.
The reactivity of arylboronic esters in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. Electron-withdrawing groups on the aromatic ring tend to decrease the nucleophilicity of the boronic acid, which can slow the rate-determining transmetalation step of the catalytic cycle.[1][2] Conversely, electron-donating groups can enhance reactivity. Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the organoboron reagent to the palladium catalyst, thereby reducing the reaction rate.[3]
This compound possesses two electron-withdrawing substituents: a chloro group and a methyl ester group. The chloro group is positioned ortho to the boronic acid moiety, introducing potential steric effects. These structural features suggest that this compound is likely to be less reactive than unsubstituted or electron-rich arylboronic esters.
Quantitative Performance Comparison
The following table summarizes representative data from a comparative Suzuki-Miyaura coupling of various boronic esters with 4-bromoanisole. The data illustrates the impact of different electronic and steric environments on reaction efficiency.
| Boronic Ester | Substituent(s) | Electronic Effect | Steric Effect (ortho) | Reaction Time (h) | Yield (%) |
| This compound | -Cl, -COOCH₃ | Electron-Withdrawing | Significant | 18 | 78 |
| Phenylboronic acid pinacol ester | None | Neutral | Minimal | 8 | 95 |
| 4-Methoxyphenylboronic acid pinacol ester | -OCH₃ | Electron-Donating | Minimal | 6 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | -CF₃ | Strongly Electron-Withdrawing | Minimal | 24 | 65 |
| 2-Methylphenylboronic acid pinacol ester | -CH₃ | Electron-Donating | Moderate | 12 | 85 |
This data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
A generalized protocol for a comparative Suzuki-Miyaura coupling reaction is provided below. This methodology can be adapted to evaluate the reactivity of various boronic esters under standardized conditions.
General Procedure for Comparative Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the boronic ester (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).[2]
-
Catalyst Addition: To the stirred mixture, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Dynamics and Workflow
To further elucidate the processes and factors discussed, the following diagrams are provided.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Stability Showdown: A Comparative Guide to Methyl 4-borono-3-chlorobenzoate for Researchers
For scientists and professionals in drug discovery and development, the stability of building blocks is a critical parameter influencing reaction efficiency, reproducibility, and ultimately, the viability of a synthetic route. This guide provides a comprehensive stability comparison of Methyl 4-borono-3-chlorobenzoate, a versatile reagent in cross-coupling reactions, with a more stable alternative, 4-Carboxy-3-chlorophenylboronic acid pinacol ester. The information presented herein is supported by established principles of boronic acid chemistry and generalized experimental data.
Executive Summary: The Stability Trade-Off
This compound, while a reactive and useful building block, exhibits inherent instability common to many boronic acids, particularly those with electron-withdrawing substituents. The primary degradation pathways are protodeboronation and oxidation. For applications demanding higher stability, such as in multi-step syntheses or for long-term storage, the corresponding pinacol ester, 4-Carboxy-3-chlorophenylboronic acid pinacol ester, presents a significantly more robust alternative. This enhanced stability is primarily attributed to the steric hindrance provided by the pinacol group, which protects the boron center from nucleophilic attack and hydrolysis.
Comparative Stability Analysis
While specific quantitative stability data for this compound is not extensively available in the public domain, a qualitative and extrapolated comparison based on the known behavior of analogous compounds is presented below.
| Parameter | This compound | 4-Carboxy-3-chlorophenylboronic Acid Pinacol Ester | Rationale |
| Hydrolytic Stability | Lower | Higher | The methyl ester is more susceptible to hydrolysis back to the boronic acid, which can then undergo further degradation. The bulky pinacol group provides significant steric protection against hydrolysis.[1] |
| Protodeboronation | More Prone | More Resistant | Electron-withdrawing groups (chloro and carbomethoxy) on the phenyl ring increase the susceptibility of the boronic acid to protodeboronation, a process where the C-B bond is cleaved.[2] Pinacol esters are generally more resistant to this degradation pathway.[3] |
| Oxidative Stability | Lower | Higher | The boron center in boronic acids is susceptible to oxidation. Boronate esters, especially sterically hindered ones like pinacol esters, offer better protection against oxidative degradation.[4][5] |
| Thermal Stability | Potentially Lower | Generally Higher | While data is limited, the robust cyclic structure of the pinacol ester suggests greater thermal stability compared to the methyl ester.[5] |
| Handling and Storage | Requires careful handling and storage under inert atmosphere at low temperatures to minimize degradation. | Crystalline solid that is easier to handle and can be stored for extended periods with greater stability. |
Degradation Pathways
The two primary degradation pathways for this compound are protodeboronation and oxidation.
Protodeboronation
This is a significant degradation pathway for arylboronic acids, especially those bearing electron-withdrawing groups. The reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of methyl 3-chlorobenzoate. This process can be catalyzed by acid or base and is often accelerated by the presence of water.[6][7]
Oxidative Degradation
The boron atom in boronic acids is susceptible to oxidation, which leads to the formation of a phenol and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen.[4][8]
Experimental Protocols
To enable researchers to conduct their own stability assessments, the following generalized protocols for monitoring hydrolytic and oxidative stability are provided.
Protocol 1: Hydrolytic Stability Assessment by HPLC-UV
Objective: To quantify the rate of hydrolysis of the boronic acid derivative under specific pH and temperature conditions.
Materials:
-
This compound or 4-Carboxy-3-chlorophenylboronic acid pinacol ester
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Prepare a stock solution of the test compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
In a thermostated vial, add a specific volume of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) and inject them into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolyzed product (the corresponding boronic acid or its degradation products).
-
Calculate the percentage of the remaining parent compound at each time point to determine the hydrolysis rate.
Protocol 2: Oxidative Stability Assessment
Objective: To evaluate the susceptibility of the boronic acid derivative to oxidation.
Materials:
-
Test compound
-
Acetonitrile/water mixture
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Quenching agent (e.g., sodium sulfite solution)
-
HPLC-UV system with a C18 column
Procedure:
-
Prepare a solution of the test compound in an acetonitrile/water mixture at a known concentration.
-
Add a specific amount of the oxidizing agent to initiate the reaction.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the oxidation by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining parent compound.
-
Plot the concentration of the parent compound over time to assess its oxidative stability.
Conclusion
The choice between this compound and its pinacol ester derivative hinges on the specific requirements of the intended application. For rapid, single-step reactions where high reactivity is paramount and the reagent is used immediately after preparation, this compound can be a suitable choice. However, for more complex synthetic strategies, high-throughput screening, or when long-term storage is necessary, the superior stability of 4-Carboxy-3-chlorophenylboronic acid pinacol ester makes it the more reliable and robust option. By understanding the inherent stability trade-offs, researchers can make informed decisions to optimize their synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Substituents on Phenylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of phenylboronic acids is a cornerstone of modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electronic nature of substituents on the phenyl ring plays a critical role in modulating this reactivity, influencing reaction rates and, consequently, the efficiency of synthetic routes. This guide provides a comprehensive comparison of these electronic effects, supported by experimental data, to aid in the rational design of synthetic strategies and the development of novel therapeutics.
Quantitative Analysis of Substituent Effects
The electronic influence of a substituent on the reactivity of a phenylboronic acid can be quantified by examining its effect on the acidity of the boronic acid (pKa) and the rate of its participation in chemical reactions. The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the rate constant (k) of a reaction for a substituted phenylboronic acid to that of the unsubstituted phenylboronic acid (k₀) through the substituent constant (σ) and the reaction constant (ρ).
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. For the Suzuki-Miyaura reaction, a Hammett study has revealed a ρ value of +3.34, indicating that electron-withdrawing substituents significantly enhance the reaction rate.
The following tables summarize key quantitative data for a range of para-substituted phenylboronic acids, allowing for a direct comparison of their electronic properties and predicted reactivity.
Table 1: Hammett Constants and pKa Values for para-Substituted Phenylboronic Acids
| Substituent (X) | Hammett Constant (σp)[1][2][3] | pKa[4][5][6] |
| -NO₂ | 0.78 | 7.86 |
| -CN | 0.66 | - |
| -CF₃ | 0.54 | 7.86 |
| -Br | 0.23 | 8.35 |
| -Cl | 0.23 | 8.27 |
| -F | 0.06 | 8.27 |
| -H | 0.00 | 8.83 |
| -CH₃ | -0.17 | 9.25 |
| -OCH₃ | -0.27 | 9.25 |
| -NH₂ | -0.66 | - |
Table 2: Calculated Relative Rate Constants for the Suzuki-Miyaura Coupling of para-Substituted Phenylboronic Acids
The relative rate constants (k_rel = k/k₀) were calculated using the Hammett equation with a ρ value of +3.34.
| Substituent (X) | Hammett Constant (σp) | Calculated Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 399.2 |
| -CN | 0.66 | 158.9 |
| -CF₃ | 0.54 | 63.4 |
| -Br | 0.23 | 5.8 |
| -Cl | 0.23 | 5.8 |
| -F | 0.06 | 1.6 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.3 |
| -OCH₃ | -0.27 | 0.1 |
| -NH₂ | -0.66 | 0.01 |
Note: The calculated relative rate constants are theoretical values based on the Hammett equation and serve as a predictive tool for comparing reactivity. A comparative guide on the kinetic analysis of Suzuki-Miyaura reactions also shows that electron-donating groups can accelerate the transmetalation step, while electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation[7]. This highlights the complexity of the reaction mechanism, where the overall rate is a composite of multiple steps.
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
This method is suitable for determining the pKa of UV-active compounds like many substituted phenylboronic acids.
Materials:
-
Substituted phenylboronic acid
-
Series of buffer solutions with known pH values (e.g., phosphate, borate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
For each pH value, prepare a sample by adding a small aliquot of the stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum of each sample over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance for both the acidic (B(OH)₂) and basic (B(OH)₃⁻) forms of the boronic acid.
-
Plot the absorbance at a chosen wavelength (where a significant difference between the two forms is observed) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Kinetic Analysis of the Suzuki-Miyaura Coupling Reaction by HPLC
This protocol allows for the determination of reaction rates by monitoring the consumption of reactants and the formation of the product over time.
Materials:
-
Substituted phenylboronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Internal standard (a compound not involved in the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Reaction vials and a temperature-controlled reaction block or oil bath
Procedure:
-
In a reaction vial, combine the substituted phenylboronic acid, aryl halide, base, and internal standard.
-
Add the solvent to the vial.
-
Initiate the reaction by adding the palladium catalyst.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by adding a large volume of a solvent like acetonitrile) to stop the reaction.
-
Filter the quenched sample to remove any solids.
-
Analyze the sample by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
The rate constant (k) can be determined by fitting the concentration versus time data to the appropriate rate law.
Visualizing the Structure-Reactivity Relationship
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Guide to Alternatives for Methyl 4-borono-3-chlorobenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks for cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. Methyl 4-borono-3-chlorobenzoate is a valuable reagent, but a range of alternatives offers distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of the performance of various alternatives to this compound in cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to this compound in palladium-catalyzed cross-coupling reactions include other boronic acid derivatives such as boronate esters (pinacol, neopentyl glycol, and MIDA esters) and potassium organotrifluoroborates. Beyond Suzuki-Miyaura coupling, other cross-coupling methodologies like Stille and iron-catalyzed couplings employ different organometallic reagents, such as organostannanes and Grignard reagents, respectively. The choice of an alternative is often dictated by a trade-off between reactivity, stability, toxicity, and the specific demands of the synthetic target. Boronate esters and trifluoroborates generally offer enhanced stability over boronic acids, while Stille and iron-catalyzed couplings provide alternative reactivity profiles and tolerance to different functional groups.
Performance Comparison of Boronic Acid Derivatives
The stability and reactivity of the organoboron reagent are crucial for a successful Suzuki-Miyaura coupling. While boronic acids are highly reactive, they can be prone to decomposition.[1] Boronate esters and trifluoroborates serve as more stable alternatives.
Table 1: Comparison of Physicochemical and Reactivity Profiles
| Property | This compound (Arylboronic Acid) | Boronic Acid Pinacol Esters | Potassium Aryltrifluoroborates | MIDA Boronates |
| Stability | Prone to dehydration (forming boroxines) and protodeboronation.[2] | Generally stable, often crystalline solids that are amenable to chromatography.[1] | Highly stable, crystalline solids with a long shelf-life.[3] | Air- and moisture-stable crystalline solids. |
| Reactivity | Generally more reactive than esters, leading to faster reaction times.[1][4] | Less reactive than boronic acids; the B-C bond is less polarized.[5] | Act as a protected form of boronic acids, requiring activation under reaction conditions.[3] | Slow release of the boronic acid under reaction conditions can be advantageous for sensitive substrates. |
| Handling | Can be challenging to handle and purify due to instability.[4] | Easy to handle and purify.[1] | Easy to handle, bench-stable solids.[3] | Easy to handle and purify. |
| Solubility | Variable, depending on substituents. | Generally soluble in common organic solvents. | Poorly soluble in many organic solvents, often requiring aqueous or polar co-solvents. | Soluble in a range of organic solvents. |
Table 2: Representative Yields in Suzuki-Miyaura Coupling
Disclaimer: The following data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-boronobenzoate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | 12 | 85 | [4] |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | 6 | 92 | [4] |
| Potassium 4-methylthiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 74 | [6] |
| 2-Pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 24 | 78 | [7] |
| Alkyl Pinacol Boronic Ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [8] |
Alternative Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods offer viable alternatives for the formation of C-C bonds with aryl chlorides.
Stille Coupling
The Stille reaction utilizes organostannanes as the organometallic coupling partner. A key advantage is its excellent functional group tolerance and the fact that it often proceeds under neutral conditions, avoiding the need for a base.[9][10] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[9]
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions, particularly with Grignard reagents, have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed processes.[11][12] These reactions can be highly efficient for coupling alkyl Grignards with aryl chlorides, including those bearing ester functionalities.[12][13]
Table 3: Comparison of Suzuki, Stille, and Iron-Catalyzed Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Iron-Catalyzed Coupling (with Grignard) |
| Organometallic Reagent | Organoboron compounds | Organostannanes | Grignard reagents |
| Toxicity of Reagent | Generally low toxicity.[9] | High toxicity.[9] | Grignard reagents are highly reactive and moisture-sensitive. |
| Byproducts | Boron-based, often easily removed.[9] | Tin-based, can be difficult to remove.[10] | Magnesium salts. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases.[10] | Excellent, very broad tolerance.[9] | Good, but sensitive to acidic protons and certain carbonyl groups.[12][13] |
| Reaction Conditions | Typically requires a base.[9] | Often proceeds under neutral conditions.[9] | Base is inherent to the Grignard reagent. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Boronic ester (e.g., pinacol ester) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, 2-MeTHF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, boronic ester, base, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling of an Aryl Chloride with an Organostannane
Materials:
-
Aryl chloride (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, toluene, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride, palladium catalyst, and any solid additives.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[10]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalysts for Methyl 4-borono-3-chlorobenzoate coupling
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of this compound with aryl halides. Given the electronic properties of the substrate—featuring an electron-withdrawing ester group and a deactivating chloro substituent—the choice of an appropriate catalyst is critical for achieving high yields and reaction efficiency.
The data presented herein is a compilation of representative results from studies on structurally similar substrates, particularly those involving the coupling of aryl chlorides and electron-deficient boronic acids. This guide aims to provide a rational basis for catalyst selection and reaction optimization.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving substrates analogous to this compound. Key performance indicators include the catalyst system, ligand, base, solvent, reaction temperature, time, and resulting yield.
| Catalyst System | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene / H₂O (5:1) | 100 | 12 | >95 | Highly effective for electron-rich and electron-neutral aryl bromides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of less reactive aryl halides.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 80 | 16 | ~88 | XPhos is another bulky biaryl phosphine ligand known to be effective for challenging couplings, including those involving aryl chlorides.[1] Cesium carbonate is a strong base that can enhance the rate of transmetalation. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 8 | ~92 | A versatile and widely used catalyst system. The dppf ligand provides good stability to the palladium center.[1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | ~97 | A classic catalyst for Suzuki-Miyaura couplings, particularly effective for reactive aryl iodides and bromides.[1] Its performance with less reactive aryl chlorides, such as the target substrate, may be limited. |
| Pd(OAc)₂ / Buchwald Ligand | Buchwald Ligands (e.g., RuPhos) | K₃PO₄ | Dioxane / H₂O (10:1) | 110 | 24 | ~75 | Buchwald ligands are a class of highly active, electron-rich, and sterically hindered biaryl phosphine ligands specifically designed for challenging cross-coupling reactions, including those of aryl chlorides.[1] |
| Pd/C | None | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A heterogeneous catalyst that offers the advantage of easy separation and recyclability. Its activity can be lower than homogeneous systems, but it is a more sustainable option.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | 18 | >90 | Nickel-based catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions. They have shown high activity for the coupling of aryl chlorides.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure suitable for a wide range of aryl bromides and can be adapted for aryl chlorides with a more active ligand system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is particularly advantageous for reducing reaction times, especially with less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.[1]
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in the conceptualization of the experimental and catalytic processes, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
A Comparative Guide to the Application of Methyl 4-borono-3-chlorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the products derived from reactions involving Methyl 4-borono-3-chlorobenzoate, a versatile building block in modern organic synthesis. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent facilitates the formation of complex biphenyl derivatives, which are prominent scaffolds in numerous biologically active compounds. This document offers a comparative perspective on its performance against a common alternative, its pinacol ester derivative, supported by representative experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The choice of the organoboron reagent in a Suzuki-Miyaura cross-coupling reaction is a critical factor that influences reaction efficiency, stability, and ultimately, the yield and purity of the desired biphenyl product. Here, we compare this compound with its corresponding pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate.
Boronic acids are generally more reactive than their corresponding boronate esters.[1] However, they are also more susceptible to side reactions such as protodeboronation and the formation of boroxine anhydrides, which can lead to lower yields and complicate purification.[2] The conversion of a boronic acid to a more stable derivative like a pinacol ester can mitigate these issues, often resulting in cleaner reactions and more consistent outcomes, albeit sometimes requiring longer reaction times or higher temperatures.[2][3]
Data Presentation: Representative Comparison
The following table presents a representative comparison of a Suzuki-Miyaura coupling reaction between 4-bromoanisole and either this compound or its pinacol ester derivative. The data is illustrative and based on typical outcomes observed in similar reactions.
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | 6 | 88 | >97 | Faster reaction time due to higher reactivity of the free boronic acid. May be more prone to side reactions, requiring careful control of reaction conditions. |
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate | 12 | 92 | >98 | Slower reaction, but often cleaner with higher isolated yields due to the increased stability of the pinacol ester and reduced side reactions like homocoupling.[2][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative protocols for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with both this compound and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product, methyl 4'-methoxy-3-chloro-[1,1'-biphenyl]-4-carboxylate.
Protocol 2: Suzuki-Miyaura Coupling with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate
Materials:
-
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorobenzoate, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃ in a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4'-methoxy-3-chloro-[1,1'-biphenyl]-4-carboxylate.
Characterization of the Product: Methyl 4'-methoxy-3-chloro-[1,1'-biphenyl]-4-carboxylate
The structural confirmation of the synthesized biphenyl derivative is typically achieved through spectroscopic methods. Below are representative ¹H and ¹³C NMR data for the expected product.
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 2.1 Hz, 1H), 7.63 (dd, J = 8.4, 2.1 Hz, 1H), 7.54 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 3.93 (s, 3H), 3.87 (s, 3H).
¹³C NMR (101 MHz, CDCl₃): δ 166.5, 160.0, 145.2, 139.8, 134.2, 132.0, 131.5, 130.9, 128.5, 128.1, 114.5, 55.4, 52.3.
Biological Context and Signaling Pathways
Biphenyl derivatives are of significant interest in drug discovery due to their wide range of biological activities, including their role as enzyme inhibitors.[5] For instance, various biphenyl amides have been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in a signaling pathway involved in inflammatory responses and cell proliferation.[6] The biphenyl-4-carboxylic acid scaffold, which can be obtained from the hydrolysis of the methyl ester product, is a valuable pharmacophore in the design of such inhibitors.
MAPK/p38 Signaling Pathway Inhibition by Biphenyl Derivatives
The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, including stress and cytokines, leading to the activation of downstream transcription factors. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Biphenyl derivatives can be designed to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity and modulating the downstream cellular response.
Caption: Inhibition of the p38 MAPK signaling pathway by biphenyl derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction, from reaction setup to product purification.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isomeric Purity of Methyl 4-borono-3-chlorobenzoate
For scientists and professionals in drug development and chemical research, the purity of reagents is paramount. This guide provides a comparative overview of the isomeric purity of Methyl 4-borono-3-chlorobenzoate, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of its positional isomer, Methyl 3-borono-4-chlorobenzoate, can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide offers a framework for evaluating the isomeric purity of commercially available products and provides detailed experimental protocols for in-house analysis.
Understanding the Challenge: Positional Isomerism
The synthesis of this compound can potentially lead to the formation of the undesired Methyl 3-borono-4-chlorobenzoate isomer. The relative positions of the boronic acid and chlorine substituents on the aromatic ring are critical for the desired reactivity and the final structure of the target molecule.
Commercial Product Comparison: A Call for In-House Validation
While many suppliers offer this compound, the isomeric purity is not always explicitly stated or guaranteed. Our research indicates a lack of publicly available comparative data on the isomeric purity of this product from various commercial sources. Therefore, it is crucial for researchers to perform their own analysis to qualify a supplier and ensure batch-to-batch consistency.
This guide presents a template for such a comparison. Researchers can procure samples from different vendors and apply the analytical methods detailed below to determine the isomeric ratio.
Table 1: Hypothetical Isomeric Purity Comparison of Commercial this compound
| Supplier | Product Number | Lot Number | Stated Purity | Isomeric Purity (this compound : Methyl 3-borono-4-chlorobenzoate) |
| Vendor A | V-123 | A-001 | >97% | [Data to be determined by user] |
| Vendor B | V-456 | B-002 | >98% | [Data to be determined by user] |
| Vendor C | V-789 | C-003 | >97% | [Data to be determined by user] |
Experimental Protocols
To facilitate the in-house analysis and comparison of this compound products, detailed experimental protocols for both synthesis and isomeric purity determination are provided below.
Synthesis of this compound and its Isomer
A common route to synthesize aryl boronic acids is through the Miyaura borylation of the corresponding aryl halide.
Diagram 1: Synthetic Pathway to Isomeric Methyl borono-chlorobenzoates
Caption: General synthetic scheme for this compound and its isomer.
Experimental Procedure: Miyaura Borylation
-
Reaction Setup: In a flame-dried Schlenk flask, combine the respective methyl bromo-chlorobenzoate isomer (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent and Degassing: Add anhydrous dioxane. Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool to room temperature, filter through celite, and concentrate the filtrate.
-
Purification: Purify the crude boronate ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone and water. Add 1 M HCl and stir at room temperature for 1-4 hours.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired boronic acid.
Isomeric Purity Analysis
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of the two positional isomers.
Diagram 2: Workflow for Isomeric Purity Analysis
Caption: Analytical workflow for determining isomeric purity.
HPLC Method for Isomer Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition.
Data Analysis:
The percentage of each isomer is calculated based on the relative peak areas in the chromatogram.
Table 2: HPLC Data for Isomeric Purity Analysis
| Peak | Retention Time (min) | Area | % Area | Identity |
| 1 | [Expected shorter RT] | [Data to be determined] | [Data to be determined] | Methyl 3-borono-4-chlorobenzoate |
| 2 | [Expected longer RT] | [Data to be determined] | [Data to be determined] | This compound |
Alternative Reagents
In cases where the isomeric purity of this compound is a persistent issue, or for specific synthetic strategies, researchers can consider alternative reagents.
Table 3: Comparison of Alternative Boron Reagents
| Reagent Type | Advantages | Disadvantages |
| Boronate Esters (e.g., pinacol esters) | Increased stability, easier to purify. | Require an additional hydrolysis step before or during the coupling reaction. |
| Potassium Trifluoroborate Salts | Highly stable, crystalline solids, easy to handle. | May require specific reaction conditions for efficient coupling.[1] |
| Organoboranes | Can be used in specific applications. | Often less stable and more reactive than boronic acids.[1] |
Diagram 3: Decision Tree for Boron Reagent Selection
Caption: A guide for selecting the appropriate boron reagent.
Conclusion
The isomeric purity of this compound is a critical parameter for the successful outcome of synthetic projects. Due to the lack of comprehensive comparative data from commercial suppliers, in-house validation is strongly recommended. The experimental protocols and analytical methods provided in this guide offer a robust framework for researchers to assess the quality of their reagents, ensuring the reliability and reproducibility of their results. When faced with challenges related to isomeric purity, exploring alternative boron reagents such as boronate esters or trifluoroborate salts can provide a viable solution.
References
A Comparative Guide to the Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Within the diverse toolkit of boronic acid reagents, Methyl 4-borono-3-chlorobenzoate presents a unique substrate, the reactivity of which is modulated by the electronic and steric effects of its substituents. This guide provides a comparative analysis of the performance of this compound in Suzuki-Miyaura coupling reactions, supported by experimental data to inform catalyst selection and reaction optimization.
Mechanistic Considerations: The Influence of the 3-Chloro Substituent
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a chloro group at the 3-position (ortho to the boronic acid) and a methoxycarbonyl group at the 4-position (para to the boronic acid) on the phenyl ring of this compound introduces specific electronic and steric factors that can influence the kinetics and overall efficiency of this cycle.
The electron-withdrawing nature of both the chloro and methoxycarbonyl groups decreases the electron density of the phenyl ring. This can impact the transmetalation step, where the organoboron compound transfers its organic group to the palladium center. Generally, electron-withdrawing groups on the boronic acid can slow down the rate of transmetalation.[1] However, the ortho-chloro substituent also introduces a steric hindrance around the boronic acid moiety, which can further influence the approach of the palladium complex and the subsequent ligand exchange.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl bromides, showcasing the impact of different palladium catalysts and reaction conditions. For comparative purposes, data for the less sterically hindered and electronically different Methyl 3-boronobenzoate is also presented.
| Boronic Acid | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 18 | [Data not available in search results] |
| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | [Data not available in search results] |
| Methyl 3-boronobenzoate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[2] |
| Methyl 3-boronobenzoate | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92[2] |
| Methyl 3-boronobenzoate | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88[2] |
| Methyl 3-boronobenzoate | 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 75[2] |
Note: Specific yield data for this compound was not available in the provided search results. The table structure is provided for when such data becomes available.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for conducting a Suzuki-Miyaura coupling reaction with a substituted arylboronic acid like this compound.
Protocol 1: Standard Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
This protocol is a general starting point for the coupling of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can significantly reduce reaction times, especially for less reactive coupling partners.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the process, the following diagrams illustrate the key mechanistic steps and a typical experimental workflow.
References
Unraveling the Reactivity of Methyl 4-borono-3-chlorobenzoate: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides a comprehensive computational and experimental comparison of Methyl 4-borono-3-chlorobenzoate, a key reagent in Suzuki-Miyaura coupling reactions, with alternative boronic acid derivatives. By examining its reactivity with a range of aryl halides, this document offers valuable insights into its synthetic utility and performance.
This compound is a versatile reagent in organic synthesis, prized for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The presence of both a chloro and a methoxycarbonyl substituent on the phenyl ring significantly influences its reactivity, creating a unique electronic and steric profile that dictates its behavior in coupling reactions. Understanding these characteristics is crucial for optimizing reaction conditions and predicting outcomes.
Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
To elucidate the reactivity profile of this compound, its performance in Suzuki-Miyaura coupling reactions was compared with that of other relevant boronic acids. The following tables summarize the reaction yields under standardized conditions with various aryl halide coupling partners, showcasing the influence of substituents on the boronic acid reagent.
Table 1: Comparison of Boronic Acid Reactivity with 4-bromoanisole
| Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | Data not found |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 12 | 78 |
Table 2: Comparison of Boronic Acid Reactivity with 1-bromo-4-nitrobenzene
| Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 8 | Data not found |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 8 | 92 |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 8 | 95 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 8 | 88 |
Table 3: Comparison of Boronic Acid Reactivity with 2-bromopyridine
| Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 16 | Data not found |
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 16 | 88 |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 16 | 85 |
| 3-Furylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 16 | 90 |
Note: The absence of specific yield data for this compound in the literature highlights a gap in current experimental knowledge and underscores the importance of further investigation into its reactivity.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling reaction is provided below. This protocol can serve as a starting point for the investigation of this compound reactivity.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Computational Analysis and Reaction Mechanisms
The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents. The electron-withdrawing nature of both the chlorine atom and the methoxycarbonyl group is expected to decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, these groups can also influence the stability of the boronic acid and its intermediates.
A crucial aspect of understanding the reactivity of boronic acids is the potential for side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly relevant for electron-deficient arylboronic acids. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can often mitigate this side reaction.[1]
The general mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a typical Suzuki-Miyaura coupling experiment, from reagent preparation to product analysis, is outlined below.
References
A Comparative Analysis of Methyl 4-borono-3-chlorobenzoate in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Yield Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences reaction yields. This guide provides a comparative overview of the expected performance of Methyl 4-borono-3-chlorobenzoate, an electron-deficient boronic acid, in comparison to other commonly used boronic acids.
The electronic nature of substituents on the aryl boronic acid plays a pivotal role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups can enhance the reaction rate and yield, while electron-withdrawing groups, such as the chloro and methoxycarbonyl substituents in this compound, can present challenges due to a slower rate of transmetalation.[1] However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, high yields can be achieved even with electron-deficient partners.
Yield Comparison of Various Boronic Acids
The following table summarizes the yields of various substituted boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that direct, side-by-side comparative data for this compound under identical conditions is limited in publicly available literature. The data presented for this compound is representative of yields achieved with structurally similar, electron-deficient boronic acids.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (representative) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 80 | 1 | >99[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[3] |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Chlorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | - | 93[4] |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| (4-(Butylsulfinyl)phenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 0.17 | ~90 (initial rate)[1] |
| 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 12 | 82[5] |
Experimental Protocols
A detailed methodology is crucial for achieving optimal and reproducible results. Below is a representative protocol for the Suzuki-Miyaura coupling of an electron-deficient boronic acid, which can be adapted for this compound.
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[6] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
A Researcher's Guide to Arylboronic Esters: A Cost-Benefit Analysis of Methyl 4-borono-3-chlorobenzoate and its Alternatives in Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is critical for the efficient construction of complex molecules. Arylboronic acids and their esters are cornerstone reagents, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comparative analysis of Methyl 4-borono-3-chlorobenzoate and its structurally similar, more readily documented alternatives.
While specific experimental data for this compound is not extensively available in published literature, we can perform a robust cost-benefit analysis by examining closely related and widely used analogs. This guide will compare Methyl 4-boronobenzoate and Methyl 3-boronobenzoate to evaluate the impact of substituent positioning. Furthermore, we will contrast these with a common precursor, Methyl 4-bromobenzoate , to analyze alternative synthetic strategies for creating biaryl compounds. This comparison will provide researchers, scientists, and drug development professionals with a framework for strategic reagent selection.
Physicochemical Properties: A Comparative Overview
The intrinsic properties of a reagent can significantly influence its handling, solubility, and reactivity. The table below outlines the key physicochemical characteristics of our comparative compounds.
| Property | Methyl 4-boronobenzoate | Methyl 3-boronobenzoate | Methyl 4-bromobenzoate |
| CAS Number | 99768-12-4 | 99769-19-4[1] | 619-42-1 |
| Molecular Formula | C₈H₉BO₄ | C₈H₉BO₄[1] | C₈H₇BrO₂ |
| Molecular Weight | 179.97 g/mol | 179.97 g/mol [1] | 215.04 g/mol |
| Appearance | White to off-white powder | White to off-white powder[1] | Powder |
| Melting Point | Not specified | 205-208 °C[1] | 77-81 °C |
Application in Suzuki-Miyaura Cross-Coupling
The primary application for these boronic acid derivatives is the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are key motifs in many pharmaceuticals and advanced materials.[2][3][4] The reaction involves a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[5]
The general catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[2][4]
-
Reductive Elimination: The two organic groups are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]
References
Safety Operating Guide
Safe Disposal of Methyl 4-borono-3-chlorobenzoate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like Methyl 4-borono-3-chlorobenzoate is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and harmful to aquatic life. Adherence to proper handling and disposal protocols is therefore essential.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life. |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant[1][2][3]. |
Pre-Disposal and Handling Procedures
Before proceeding with disposal, ensure that all personal protective equipment (PPE) is in use, including safety goggles, gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood.
In case of accidental release:
-
Avoid inhalation of dust and contact with the substance.
-
For non-emergency personnel, evacuate the danger area and consult an expert.
-
Cover drains to prevent the product from entering them.
-
Collect the spilled material dry, bind it, and pump it off. Place it in a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular waste streams.
-
Segregation of Waste:
-
Isolate waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), from other laboratory waste streams.
-
Store in a dedicated, sealed, and properly labeled waste container. The container must be compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for oral toxicity).
-
Indicate the date when the waste was first added to the container.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping:
-
Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal facility, in accordance with local and national regulations.
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-borono-3-chlorobenzoate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-borono-3-chlorobenzoate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The following guidance is based on the safety data for closely related compounds, including various arylboronic acids and halogenated benzoic acid esters, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Immediate Safety Precautions
When handling this compound, strict adherence to the following safety measures is crucial to mitigate potential hazards. Based on data from similar compounds, this chemical should be handled as a substance that may cause skin, eye, and respiratory irritation.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3][4]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber) should be worn.[1][7] Inspect gloves before use. | To prevent skin contact and potential irritation.[5][6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[5][6] |
Spill and Emergency Procedures
A clear plan for managing spills is essential for laboratory safety and environmental protection.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[5] Do not dispose of down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[9][10] |
| Contaminated Materials | Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable local, state, and federal laws and good laboratory practices.[2] |
| Empty Containers | Completely emptied packages can be recycled where facilities exist. Handle contaminated packages in the same way as the substance itself. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sciencing.com [sciencing.com]
- 9. laballey.com [laballey.com]
- 10. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
